alnuside A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30O9 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one |
InChI |
InChI=1S/C24H30O9/c25-16-6-1-14(2-7-16)3-8-17(26)12-18(9-4-15-5-10-19(27)20(28)11-15)33-24-23(31)22(30)21(29)13-32-24/h1-2,5-7,10-11,18,21-25,27-31H,3-4,8-9,12-13H2/t18-,21+,22-,23+,24-/m0/s1 |
InChI Key |
KQQLSXWIDDTWRR-RABNCREUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O |
Synonyms |
alnuside B |
Origin of Product |
United States |
Foundational & Exploratory
Alnuside A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alnuside A is a naturally occurring diarylheptanoid glycoside found in plants of the Alnus genus, notably Alnus firma. As a member of the diarylheptanoid class of compounds, it possesses a characteristic structure of two aromatic rings linked by a seven-carbon chain. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its anti-inflammatory properties and outlines the methodologies for its isolation and characterization, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound is chemically defined as (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one. The structure consists of a diarylheptanoid aglycone linked to a glucose moiety.
Chemical Identifiers:
| Property | Value |
| Molecular Formula | C₂₄H₃₀O₉ |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one |
| CAS Number | Not available |
| PubChem CID | 45782987 |
| Standard InChI | InChI=1S/C24H30O9/c25-16-6-1-14(2-7-16)3-8-17(26)12-18(9-4-15-5-10-19(27)20(28)11-15)33-24-23(31)22(30)21(29)13-32-24/h1-2,5-7,10-11,18,21-25,27-31H,3-4,8-9,12-13H2/t18-,21+,22-,23+,24-/m0/s1 |
| Standard InChIKey | KQQLSXWIDDTWRR-RABNCREUSA-N |
| Isomeric SMILES | C1--INVALID-LINK--O--INVALID-LINK--O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O">C@HO |
Structural Visualization:
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a solid at room temperature. Due to the presence of multiple hydroxyl groups and a glycosidic moiety, it is a moderately polar compound. This polarity renders it soluble in polar solvents such as methanol, ethanol, and mixtures of water and alcohol.
Biological Activities
Anti-inflammatory Activity
This compound, isolated from Alnus firma, has been shown to possess anti-inflammatory properties. It significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Antioxidant Activity
The chemical structure of this compound, particularly the presence of a catechol (3,4-dihydroxyphenyl) group, suggests that it has antioxidant properties. Catechol moieties are known to be effective radical scavengers due to their ability to donate hydrogen atoms. However, structure-activity relationship studies indicate that its antioxidant capacity is moderate, especially when compared to related diarylheptanoids that contain two catechol groups.
Experimental Protocols
Isolation of this compound from Alnus firma
A general procedure for the isolation of diarylheptanoids from Alnus species is as follows:
-
Extraction: The dried and powdered plant material (e.g., bark or leaves) is extracted with a polar solvent, typically methanol or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diarylheptanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Purification: The enriched fraction is subjected to a series of chromatographic techniques for the isolation of pure compounds. This often involves:
-
Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or MCI gel with gradient elution systems of solvent mixtures (e.g., chloroform-methanol, ethyl acetate-methanol-water).
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments to elucidate the detailed structure and stereochemistry.
-
Caption: General workflow for the isolation of this compound.
Signaling Pathways
The anti-inflammatory activity of this compound is associated with the inhibition of the nitric oxide (NO) production pathway in macrophages. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inducible nitric oxide synthase (iNOS) enzyme is upregulated, leading to a significant increase in NO production. This compound is thought to interfere with this pathway, likely by inhibiting the expression or activity of iNOS.
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion
This compound is a diarylheptanoid glycoside with a well-defined chemical structure and promising anti-inflammatory and moderate antioxidant activities. This technical guide provides foundational information for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action, conduct comprehensive structure-activity relationship analyses, and evaluate its efficacy and safety in preclinical and clinical settings.
Alnuside A: A Comprehensive Technical Guide on its Natural Source, Discovery, and Biological Activity
Abstract
Alnuside A, a diarylheptanoid glycoside, has emerged as a noteworthy natural product with potential applications in pharmacology. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, discovery, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates its biological activities, particularly its role as a P-glycoprotein inhibitor and its antioxidant properties, supported by quantitative data and mechanistic pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. These compounds, found predominantly in the Betulaceae family, have garnered significant interest due to their diverse pharmacological activities. This compound is a prominent member of this class, distinguished by its glycosidic linkage. This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and technically detailed manner.
Natural Source and Discovery
This compound is primarily isolated from various species of the genus Alnus, commonly known as alder. Its presence has been confirmed in the following species:
The discovery and initial structure elucidation of this compound were first reported by Kuroyanagi et al. in 2005 from the bark of Alnus japonica.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₉ | [8] |
| Molecular Weight | 462.5 g/mol | [8] |
| Appearance | Solid | [8] |
| Solubility | Soluble in polar solvents like methanol, ethanol, and water-alcohol mixtures. | [8] |
Experimental Protocols
Isolation of this compound from Alnus Species
The following protocol is a generalized procedure based on methodologies reported for the isolation of diarylheptanoids from Alnus species.
4.1.1. Plant Material and Extraction
-
Air-dried and powdered bark of the Alnus species is subjected to extraction with methanol (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The this compound fraction is typically found in the EtOAc and n-BuOH soluble fractions.
4.1.2. Chromatographic Purification
-
The bioactive fraction is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) to yield several sub-fractions.
-
Fractions containing this compound, monitored by thin-layer chromatography (TLC), are pooled.
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS (C18) column with a mobile phase of methanol-water or acetonitrile-water gradient.
Structure Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. This compound exhibits specific fragmentation patterns, with notable MS2 fragments at m/z 311 and 205, which are diagnostic for its identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (COSY, HMQC, HMBC), are employed to establish the connectivity of protons and carbons, confirming the diarylheptanoid skeleton and the position of the glycosidic linkage.
Antioxidant Activity Assay (DPPH Method)
The antioxidant potential of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
A stock solution of this compound is prepared in methanol.
-
A fresh solution of DPPH (e.g., 0.1 mM) in methanol is prepared.
-
Different concentrations of the this compound solution are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
Biological Activities and Signaling Pathways
P-glycoprotein Inhibition
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells.
Mechanism of Action: P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound is thought to non-competitively inhibit the function of P-gp, potentially by binding to an allosteric site on the transporter. This inhibition leads to an increased accumulation of anticancer drugs within the resistant cells, restoring their sensitivity to the treatment.
Antioxidant Activity
This compound exhibits moderate antioxidant activity, which is attributed to its chemical structure, particularly the presence of hydroxyl groups on the aromatic rings. These groups can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress.
Experimental Workflow for Antioxidant Activity Assessment:
Quantitative Data Summary
| Parameter | Value/Result | Method | Reference |
| Molecular Formula | C₂₄H₃₀O₉ | High-Resolution Mass Spectrometry | [8] |
| Molecular Weight | 462.5 g/mol | Mass Spectrometry | [8] |
| Diagnostic MS2 Fragments | m/z 311, 205 | Tandem Mass Spectrometry | [8] |
| P-glycoprotein Inhibition | Suppressed P-gp function, comparable to curcumin | Doxorubicin accumulation assay in MDR cells | [9] |
| Antioxidant Activity | Moderate | DPPH radical scavenging assay | [8] |
Conclusion
This compound stands out as a diarylheptanoid glycoside with significant therapeutic potential. Its ability to inhibit P-glycoprotein makes it a promising candidate for overcoming multidrug resistance in cancer therapy. Furthermore, its antioxidant properties suggest a role in mitigating oxidative stress-related pathologies. This guide provides a foundational resource for researchers and professionals, offering detailed methodologies and a summary of the current understanding of this compound's natural origins and biological functions. Further research is warranted to fully explore its pharmacological profile and potential clinical applications.
References
- 1. Secure Verification [nardus.mpn.gov.rs]
- 2. Hirsutanonol | CAS:41137-86-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iasworld.org [iasworld.org]
- 5. youtube.com [youtube.com]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals - [thieme-connect.com]
- 9. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
The Biological Activity of Alnuside A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alnuside A, a diarylheptanoid glycoside isolated from plants of the Alnus genus, has garnered interest for its potential pharmacological activities. Diarylheptanoids from Alnus species, including Alnus japonica, have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known biological activities of this compound and structurally related compounds. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to support further research and drug development efforts. While specific quantitative data for this compound is limited in the current literature, this guide contextualizes its potential activities based on studies of closely related diarylheptanoids and extracts from Alnus japonica.
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[3] These compounds are abundant in various species of the Betulaceae family, particularly the genus Alnus.[1] this compound is a glycoside derivative of a diarylheptanoid and has been isolated from Alnus japonica.[4] The diverse biological activities reported for diarylheptanoids make them promising candidates for the development of new therapeutic agents.[3] This document synthesizes the current understanding of the biological activities associated with this compound and its chemical relatives.
Data Presentation: Biological Activities of this compound and Related Compounds
While specific quantitative data for purified this compound is scarce in the reviewed literature, the following tables summarize the biological activities of closely related diarylheptanoids and extracts from Alnus japonica, providing a valuable comparative context.
Table 1: Antioxidant Activity of Diarylheptanoids from Alnus Species
| Compound/Extract | Assay | IC50 / Activity | Reference Compound | Source |
| Alnus japonica Extract | DPPH Radical Scavenging | Significant activity at 50 µM | Propyl gallate | [1] |
| Oregonin | Antioxidant Activity | Potent | N/A | [5] |
| Hirsutanonol | Antioxidant Activity | Potent | N/A | [5] |
| Myricanone | DPPH Radical Scavenging | Significant activity at 50 µM | Propyl gallate | [1] |
| (+)-S-Myricanol | DPPH Radical Scavenging | Significant activity at 50 µM | Propyl gallate | [1] |
Note: Compounds with two catechol structures generally show more potent antioxidative activity than those with one.[5]
Table 2: Anti-inflammatory Activity of Diarylheptanoids from Alnus Species
| Compound/Extract | Model/Assay | Dosage/Concentration | Effect | Reference Compound | Source |
| (+)-S-Myricanol | Carrageenan-induced rat paw edema | 10 mg/kg | Demonstrated anti-inflammatory effect | Indomethacin | [1] |
| Oregonin | COX-2 Expression (TPA-induced in MCF10A cells) | N/A | Significant inhibition | N/A | [6] |
| Hirsutanonol | COX-2 Expression (TPA-induced in MCF10A cells) | N/A | Significant inhibition | N/A | [6] |
| Alnus japonica Extract | Atopic Dermatitis-like lesions in NC/Nga mice | N/A | Suppressed skin inflammation | N/A | [2] |
Table 3: Anticancer and Cytotoxic Activity of Diarylheptanoids from Alnus Species
| Compound/Extract | Cell Line | IC50 / Effect | Source |
| Diarylheptanoids from Alnus glutinosa | Human non-small cell lung carcinoma (NCI-H460) | Varies by compound | [7] |
| Diarylheptanoids from Alnus glutinosa | Normal keratinocytes (HaCaT) | Varies by compound | [7] |
Table 4: Hepatoprotective Activity of Alnus japonica Extracts
| Extract | Model | Effect | Source |
| Alnus japonica Extract | Acetaminophen-induced hepatotoxicity in rats | Hepatoprotective and antioxidant effects | [3] |
| Alnus japonica Diarylheptanoids | General | Hepatoprotective compositions | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of compounds like this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic Acid)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of test and control solutions: Prepare a stock solution of the test compound and the positive control in the same solvent. Create a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add varying concentrations of the test compound or positive control to the wells/cuvettes.
-
For the blank, add the solvent instead of the test compound.
-
-
Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v in saline)
-
Test compound (this compound)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups (control, positive control, and test groups with different doses of the compound). Administer the test compound and positive control orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after the administration of the compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each group using the following formula:
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compound and positive control. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows:
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Mechanism of Action: Western Blot for NF-κB Activation
Western blotting can be used to detect the levels of key proteins in a signaling pathway, such as the phosphorylation of p65, a subunit of NF-κB, which indicates its activation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS (lipopolysaccharide) to induce inflammation
-
Test compound (this compound)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture the cells and pre-treat with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30 minutes).
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and a loading control like β-actin to determine the effect of the test compound on NF-κB activation.
Visualization of Potential Mechanisms of Action
Based on the biological activities of related diarylheptanoids, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cell proliferation. The following diagrams, generated using the DOT language, illustrate these potential mechanisms.
Workflow for Carrageenan-Induced Paw Edema Assay.
Workflow for DPPH Radical Scavenging Assay.
Hypothesized NF-κB signaling inhibition by this compound.
Hypothesized MAPK signaling modulation by this compound.
Conclusion and Future Directions
The available evidence suggests that this compound, as a member of the diarylheptanoid family from Alnus species, holds potential as a bioactive compound with antioxidant, anti-inflammatory, and possibly anticancer and hepatoprotective properties. The structural features of related diarylheptanoids, particularly the presence of catechol moieties, are strongly linked to their antioxidant capacity.[5] Furthermore, the observed anti-inflammatory effects of Alnus japonica extracts and their constituent diarylheptanoids point towards a likely mechanism involving the inhibition of key inflammatory pathways such as NF-κB and MAPK.[2][8]
However, a significant knowledge gap exists regarding the specific quantitative biological activities and precise molecular mechanisms of purified this compound. To advance the development of this compound as a potential therapeutic agent, future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
Systematic in vitro and in vivo studies to determine the IC50 values of this compound in a range of antioxidant, anti-inflammatory, and anticancer assays.
-
Detailed mechanistic studies, including western blot and other molecular biology techniques, to elucidate the specific targets of this compound within the NF-κB, MAPK, and other relevant signaling pathways.
-
Pharmacokinetic and toxicological profiling of this compound to assess its drug-like properties and safety.
By addressing these research questions, the full therapeutic potential of this compound can be more thoroughly understood, paving the way for its potential application in the prevention and treatment of a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20130072450A1 - Antioxidative and hepatoprotective compositions containing diarylheptanoids from alnus japonica - Google Patents [patents.google.com]
- 5. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclooxygenase-2 expression by diarylheptanoids from the bark of Alnus hirsuta var. sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Alnus japonica as a Source of Alnuside A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnus japonica, commonly known as Japanese alder, is a deciduous tree belonging to the Betulaceae family. It has a history of use in traditional medicine for various ailments. Modern phytochemical investigations have revealed that Alnus japonica is a rich source of bioactive compounds, particularly diarylheptanoids. Among these, alnuside A has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the extraction, isolation, and biological activities of this compound from Alnus japonica, tailored for researchers and professionals in drug development.
Extraction and Isolation of this compound
The isolation of this compound from Alnus japonica is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields of this compound are not extensively reported in the literature, this section outlines a comprehensive protocol based on established methods for the isolation of diarylheptanoids from Alnus species.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Collection and Preparation:
-
Collect fresh leaves or bark of Alnus japonica.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48-72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The diarylheptanoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.[1]
-
Concentrate each fraction using a rotary evaporator.
-
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate or n-butanol fraction to silica gel column chromatography.
-
Stationary Phase: Silica gel (e.g., 70-230 mesh).
-
Mobile Phase: A gradient of chloroform-methanol or n-hexane-ethyl acetate is commonly used. Start with a non-polar solvent and gradually increase the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., UV light, anisaldehyde-sulfuric acid).
-
Pool fractions containing similar compound profiles.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative or semi-preparative HPLC.
-
Column: A reversed-phase C18 (ODS) column is typically employed.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is common.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 280 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (NMR, MS).
-
Quantitative Data
Biological Activities and Signaling Pathways
Diarylheptanoids from Alnus japonica, including this compound, have demonstrated a range of biological activities, primarily antioxidant and anti-inflammatory effects.
Antioxidant Activity and the Nrf2 Signaling Pathway
The antioxidant properties of diarylheptanoids are often attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular resistance to oxidative stress.[2][3]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain diarylheptanoids, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Caption: Nrf2 antioxidant response pathway activated by this compound.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Chronic inflammation is implicated in a multitude of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diarylheptanoids from Alnus species have been shown to inhibit NF-κB activation.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Alnus japonica.
Caption: Workflow for this compound isolation and analysis.
Conclusion
Alnus japonica represents a valuable natural source of the diarylheptanoid this compound. The protocols outlined in this guide provide a framework for its successful extraction and isolation. The antioxidant and anti-inflammatory properties of this compound, likely mediated through the Nrf2 and NF-κB pathways respectively, suggest its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, establish quantitative yields from various sources, and explore its efficacy in preclinical models of diseases associated with oxidative stress and inflammation.
References
Preliminary Research on Alnuside A Bioactivity: A Technical Guide
Notice to the Reader: Extensive searches for "Alnuside A" have not yielded any specific scientific data or publications. It is possible that this is a novel or very recently isolated compound with research yet to be published, or that the name is a variant or potential misspelling of a more well-documented compound. One possibility, based on phonetic similarity, is Agnuside , an iridoid glycoside with established bioactivities. This guide will proceed by presenting a detailed overview of the known bioactivities of Agnuside, with the caveat that this information may not be applicable to "this compound". Researchers interested in "this compound" should first verify its chemical identity and structure.
Introduction to Agnuside
Agnuside is an iridoid glycoside that has been isolated from various plants, most notably from Vitex species. It is recognized for its potential therapeutic properties, particularly its anti-inflammatory and hormonal modulatory effects. This document provides a summary of the existing research on Agnuside's bioactivity, focusing on its mechanisms of action, supported by quantitative data from key studies.
Anti-inflammatory and Analgesic Activities
Agnuside has demonstrated significant anti-inflammatory and analgesic properties in several preclinical studies. The primary mechanism appears to be the downregulation of pro-inflammatory mediators and cytokines.
Quantitative Data on Anti-inflammatory Effects
| Model | Parameter Measured | Treatment | Dosage | Result | Reference |
| Carrageenan-induced rat paw edema | Paw volume | Agnuside | 1.56-12.50 mg/kg | Dose-dependent reduction in paw edema | [1] |
| Acetic acid-induced vascular permeability in mice | Evans blue dye leakage | Agnuside | Not specified | Inhibition of vascular permeability | [1] |
| Adjuvant-induced arthritis in rats | Arthritic score, Paw volume | Agnuside | 1.56-12.50 mg/kg | Significant suppression of arthritis | [1] |
| In vivo leukocyte migration | Leukocyte count in pleural exudate | Agnuside | Not specified | Inhibition of leukocyte migration | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g).
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Treatment: Agnuside is administered orally at doses of 1.56, 3.12, 6.25, and 12.50 mg/kg, 1 hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway
The anti-inflammatory action of Agnuside is believed to be mediated through the inhibition of key inflammatory signaling pathways.
Caption: Agnuside's potential inhibition of NF-κB and MAPK pathways.
Hormonal Modulation
Agnuside is also noted for its effects on the endocrine system, particularly its interaction with estrogen receptors.
Mechanism of Action
Agnuside exhibits estrogen-like activities by interacting with estrogen receptors (ER-alpha) and estrogen receptor-regulated progesterone receptors.[2] This interaction is thought to be the basis for its use in managing symptoms associated with premenstrual syndrome and menopause.[2]
Experimental Workflow for Assessing Estrogenic Activity
Caption: Experimental workflow for evaluating Agnuside's estrogenic effects.
Conclusion
While the bioactivity of "this compound" remains uncharacterized in publicly available scientific literature, the study of similar compounds like Agnuside provides a potential framework for future research. Agnuside demonstrates promising anti-inflammatory and hormonal modulatory effects, suggesting that if "this compound" is structurally related, it may possess a similar pharmacological profile. Further research is imperative to isolate, characterize, and evaluate the bioactivities of "this compound" to determine its therapeutic potential. Researchers are strongly encouraged to confirm the identity of their compound of interest before proceeding with biological assays.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnuside A, a prominent member of the diarylheptanoid glycoside family, has garnered significant interest within the scientific community for its potential therapeutic applications. Diarylheptanoids, characterized by two aromatic rings linked by a seven-carbon chain, are widely distributed in nature, particularly in plants of the Alnus genus (commonly known as alders). These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of this compound, its chemical classification, structurally related compounds, and a detailed examination of its biological activities, supported by quantitative data and experimental methodologies.
Chemical Classification and Structure
This compound is classified as a diarylheptanoid glycoside . Its structure consists of a 1,7-diphenylheptane skeleton, where one of the phenyl groups is substituted with a glycosidic moiety.
Molecular Formula: C₂₄H₃₀O₉[1]
Molecular Weight: 462.5 g/mol [1]
IUPAC Name: (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one[1]
The core structure of diarylheptanoids can be further categorized based on the substitution patterns on the aromatic rings and the heptane chain, as well as the nature of the glycosidic linkage.
Related Compounds
Several diarylheptanoids structurally related to this compound have been isolated from various Alnus species. These compounds often co-occur with this compound and exhibit a range of biological activities. Understanding the structure-activity relationships within this class of compounds is crucial for drug development.
Table 1: Structures of this compound and Related Diarylheptanoids
| Compound Name | Structure | Key Structural Differences from this compound |
| This compound | (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one | - |
| Hirsutanone | 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one | Lacks the glycosidic moiety and has a second dihydroxyphenyl group instead of a hydroxyphenyl group. |
| Hirsutanonol | (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one | Aglycone of this compound with a second dihydroxyphenyl group. |
| Oregonin | (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-(β-D-xylopyranosyloxy)heptan-3-one | Xylose sugar instead of glucose, and a second dihydroxyphenyl group. |
| Platyphylloside | 1,7-bis(4-hydroxyphenyl)heptan-3-one-5-O-β-D-glucopyranoside | Both aromatic rings are hydroxyphenyl groups. |
Biological Activities and Quantitative Data
Diarylheptanoids from Alnus species have been extensively studied for their pharmacological effects. The following tables summarize the quantitative data on their cytotoxic and anti-inflammatory activities.
Cytotoxic Activity
Table 2: Cytotoxic Activity (IC₅₀, µM) of Diarylheptanoids from Alnus japonica [2][3][4][5]
| Compound | Jurkat (Leukemia) | U937 (Leukemia) | THP-1 (Leukemia) | HL-60 (Leukemia) | HCT-15 (Colon Cancer) | Colo205 (Colon Cancer) |
| Hirsutanone | 11.37 | 19.87 | 27.03 | 33.59 | 39.34 | 43.91 |
| Oregonin | 22.16 | - | 46.87 | - | - | - |
Note: A lower IC₅₀ value indicates a higher cytotoxic activity. "-" indicates data not available.
Anti-inflammatory Activity
The anti-inflammatory effects of diarylheptanoids are often attributed to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Table 3: Inhibition of NO and COX-2 Production (IC₅₀, µg/mL) by Diarylheptanoids from Alnus japonica [6]
| Compound Number (as per source) | Inhibition of NO Production | Inhibition of COX-2 Production |
| Compound 6 | 16.7 | 20.7 |
| Compound 7 | - | 25.7 |
| Compound 8 | 27.2 | 25.0 |
| Compound 9 | - | 27.3 |
| L-NMMA (Positive Control for NO) | 22.8 | - |
| Indomethacin (Positive Control for COX-2) | - | 26.2 |
Note: The specific structures for compounds 6, 7, 8, and 9 were not detailed in the abstract.
Signaling Pathways
Emerging evidence suggests that the biological activities of diarylheptanoids are mediated through the modulation of key cellular signaling pathways. Hirsutenone, a close structural analog of this compound's aglycone, has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.
Caption: Proposed mechanism of NF-κB inhibition by Hirsutenone.
Experimental Protocols
Isolation and Purification of Diarylheptanoids from Alnus Species
The following is a generalized protocol based on methodologies reported for the isolation of diarylheptanoids.[7][8]
1. Extraction:
-
Air-dried and powdered bark of the Alnus species is macerated with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The fractions are concentrated to yield respective sub-extracts.
3. Chromatographic Separation:
-
The ethyl acetate or butanol fraction, typically rich in diarylheptanoids, is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
4. High-Performance Liquid Chromatography (HPLC) Purification:
-
Fractions containing the compounds of interest are further purified by preparative reverse-phase HPLC (RP-HPLC).
-
A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
The purity and identity of the isolated compounds are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for the isolation of diarylheptanoids.
Conclusion
This compound and its related diarylheptanoids represent a promising class of natural products with significant potential for the development of novel therapeutic agents. Their diverse biological activities, particularly in the areas of oncology and inflammation, warrant further investigation. This technical guide provides a foundational understanding of the chemistry, biology, and experimental approaches related to this compound, serving as a valuable resource for researchers in the field of natural product drug discovery. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound, as well as exploring its pharmacokinetic and pharmacodynamic properties in preclinical models.
References
- 1. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Antiproliferative and Pro-Apoptotic Activity of Diarylheptanoids Isolated from the Bark of Alnus japonica in Human Leukemia Cell Lines [ugspace.ug.edu.gh]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide and prostaglandin E2 synthesis inhibitory activities of diarylheptanoids from the barks of Alnus japonica steudel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Early Studies on the Isolation of Alnuside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational methodologies employed in the early studies for the isolation of alnuside A and related diarylheptanoid glycosides from plants of the Alnus genus. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the extraction, purification, and analytical techniques that have been pivotal in the study of these bioactive compounds.
Introduction to this compound and Diarylheptanoids
This compound is a diarylheptanoid glycoside, a class of natural products characterized by a 1,7-diphenylheptane skeleton. These compounds, isolated from various species of the Alnus (alder) genus, have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The isolation and characterization of these molecules are the critical first steps in harnessing their therapeutic potential. Early research into these compounds laid the groundwork for more advanced analytical and synthetic approaches.
Quantitative Data from Early Extraction Studies
Initial investigations into the extraction of diarylheptanoids from Alnus species focused on optimizing solvent systems to maximize the yield of target compounds. The following table summarizes the quantitative analysis of two prominent diarylheptanoids, oregonin and hirsutanone, from the bark of Alnus japonica using different extraction solvents. This data provides a comparative baseline for understanding extraction efficiency.
| Extraction Solvent | Oregonin Concentration (µg/mL) | Hirsutanone Concentration (µg/mL) |
| 100% Ethanol | 451.29 ± 14.80 | 17.75 ± 3.69 |
| 70% Ethanol | 503.11 ± 23.25 | 14.81 ± 5.80 |
| 70% Methanol | 644.12 ± 16.01 | 18.41 ± 3.99 |
| Water | 610.02 ± 10.34 | 18.29 ± 2.58 |
Experimental Protocols: A Composite Methodology
The following protocols are a synthesis of methodologies reported in early studies on the isolation of diarylheptanoid glycosides from Alnus species. They represent a generalized workflow that can be adapted for the specific isolation of this compound.
Plant Material and Extraction
-
Plant Material: The bark of Alnus species, such as Alnus japonica, is collected and air-dried. The dried bark is then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction:
-
The powdered bark is subjected to exhaustive extraction with methanol or ethanol at room temperature.
-
Alternatively, a Soxhlet apparatus can be used for a more efficient extraction process.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Fractionation of the Crude Extract
The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The diarylheptanoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Silica Gel Column Chromatography:
-
The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography.
-
A gradient elution system is employed, starting with a non-polar solvent like chloroform and gradually increasing the polarity with the addition of methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions from the silica gel column that show the presence of diarylheptanoids are further purified on a Sephadex LH-20 column.
-
Methanol is typically used as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC).
-
Column: A C18 (ODS) column is commonly used.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.
-
Detection: UV detection at wavelengths around 280 nm is suitable for aromatic compounds like diarylheptanoids.
-
Analytical Methods for Quantification
For the quantitative analysis of this compound and related compounds in extracts and fractions, High-Performance Thin-Layer Chromatography (HPTLC) and HPLC are employed.
-
HPTLC Method:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of chloroform, methanol, and formic acid (e.g., 75:25:2, v/v/v).
-
Detection: Post-chromatographic derivatization with a vanillin-sulfuric acid reagent followed by densitometric analysis at a specific wavelength (e.g., 610 nm).
-
-
HPLC Method:
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm).
-
Mobile Phase: A gradient elution with Solvent A (water/methanol/acetic acid; 890:100:10, v/v/v) and Solvent B (methanol).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector.
-
Visualization of the Isolation Workflow
The following diagrams illustrate the key processes in the isolation of this compound.
Caption: General workflow for the isolation of this compound from Alnus bark.
Caption: Analytical pathways for the quantification of this compound.
Structural Elucidation
Once isolated, the structure of this compound is elucidated using a combination of spectroscopic techniques. These include:
-
Ultraviolet (UV) Spectroscopy: To identify the presence of aromatic chromophores.
-
Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms in the molecule and to determine its stereochemistry.
The collective interpretation of data from these analytical methods allows for the unambiguous assignment of the structure of this compound. This foundational knowledge is indispensable for subsequent research into its biological activities and potential therapeutic applications.
Methodological & Application
Application Notes and Protocols for the Extraction of Alnuside A from Alnus japonica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnus japonica, commonly known as Japanese alder, is a rich source of various bioactive compounds, including a class of diarylheptanoids with potential therapeutic applications. Among these, Alnuside A has garnered interest for its potential pharmacological activities. These application notes provide a comprehensive overview of the extraction and purification of this compound from Alnus japonica, supported by quantitative data and detailed experimental protocols based on available literature for structurally related compounds.
Data Presentation
| Extraction Solvent | Oregonin Concentration (µg/mL) | Hirsutanone Concentration (µg/mL) | Reference |
| 70% Methanol | 644.12 ± 16.01 | 18.41 ± 3.99 | [1] |
| Water | 610.02 ± 10.34 | 18.29 ± 2.58 | [1] |
| 70% Ethanol | 503.11 ± 23.25 | 14.81 ± 5.80 | [1] |
| 100% Ethanol | 451.29 ± 14.80 | 17.75 ± 3.69 | [1] |
Table 1: Concentration of Oregonin and Hirsutanone in Alnus japonica extracts using different solvents. Data from a study on the quantitative analysis of these compounds can guide solvent selection for this compound extraction.[1]
Based on this data, 70% methanol appears to be the most effective solvent for extracting the highest quantity of these diarylheptanoids.
Experimental Protocols
The following protocols are synthesized from methodologies reported for the extraction and isolation of diarylheptanoids from Alnus species.
Protocol 1: Extraction of Crude Diarylheptanoid-Rich Fraction
This protocol describes the initial extraction of a crude fraction containing this compound from Alnus japonica plant material.
Materials:
-
Dried and powdered Alnus japonica (stem bark or leaves)
-
70% Methanol (MeOH)
-
Rotary evaporator
-
Filter paper
-
Beakers and flasks
Procedure:
-
Maceration: Weigh 100 g of dried, powdered Alnus japonica plant material and place it in a large flask.
-
Add 1 L of 70% methanol to the flask.
-
Seal the flask and allow it to macerate for 72 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the maceration process with the plant residue two more times with fresh 70% methanol to ensure exhaustive extraction.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
Protocol 2: Solvent Partitioning for Fractionation
This protocol is for the fractionation of the crude extract to enrich the diarylheptanoid content.
Materials:
-
Crude methanolic extract from Protocol 1
-
Distilled water
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Separatory funnel
Procedure:
-
Suspension: Suspend the crude methanolic extract in 500 mL of distilled water.
-
Ethyl Acetate Partitioning: Transfer the aqueous suspension to a separatory funnel and add 500 mL of ethyl acetate.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat this partitioning step two more times with fresh ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the EtOAc-soluble fraction.
-
n-Butanol Partitioning: To the remaining aqueous layer, add 500 mL of n-butanol.
-
Perform the partitioning as described in steps 3 and 4 to obtain the n-BuOH-soluble fraction.
-
Concentrate the n-butanol fractions to yield the n-BuOH-soluble fraction. Diarylheptanoids like this compound are typically found in the ethyl acetate and/or n-butanol fractions.
Protocol 3: Isolation of this compound by Chromatographic Techniques
This protocol outlines the purification of this compound from the enriched fraction using column chromatography and preparative HPLC.
Materials:
-
EtOAc or n-BuOH fraction from Protocol 2
-
Silica gel (for column chromatography)
-
Appropriate solvent system for elution (e.g., a gradient of chloroform-methanol)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile and water (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the dried EtOAc or n-BuOH fraction in a minimal amount of methanol.
-
Adsorb this onto a small amount of silica gel and dry it.
-
Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% chloroform).
-
Load the dried sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Combine the fractions containing this compound from the column chromatography and concentrate them.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized based on the specific instrument and column.
-
Monitor the elution profile with a UV detector (typically around 280 nm for diarylheptanoids).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and its identity through spectroscopic methods like NMR and MS.
-
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and isolation of this compound from Alnus japonica.
Workflow for this compound extraction and purification.
Potential Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, studies on other diarylheptanoids from Alnus species suggest a likely mechanism of action through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation.[2]
Putative anti-inflammatory signaling pathway of this compound.
References
Application Notes and Protocols for the Isolation and Purification of Alnuside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the isolation and purification of alnuside A, a diarylheptanoid glycoside found in plants of the Alnus genus. The protocols outlined below are based on established techniques for the separation of structurally related natural products.
Introduction
This compound is a diarylheptanoid glycoside that, along with other related compounds, has been isolated from the bark and leaves of various alder species (Alnus spp.), such as Alnus glutinosa and Alnus japonica. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential chemopreventive properties. The purification of this compound is essential for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.
This document provides detailed protocols for the extraction, preliminary separation, and final purification of this compound, along with methods for assessing its purity.
Overview of the Isolation and Purification Workflow
The general workflow for isolating this compound involves a multi-step process beginning with the extraction from plant material, followed by chromatographic separation techniques to isolate the target compound from a complex mixture of phytochemicals.
Caption: General workflow for the isolation and purification of this compound.
Experimental Protocols
Plant Material and Extraction
The bark of Alnus glutinosa (black alder) is a known source of this compound. The extraction process aims to efficiently remove the diarylheptanoid glycosides from the plant matrix.
Protocol 3.1.1: Microwave-Assisted Water Extraction (MAWE)
This method is a green and efficient technique for extracting polar compounds like glycosides.
-
Preparation of Plant Material: Dry the Alnus glutinosa bark at 40-50°C and grind it into a fine powder (20-40 mesh).
-
Extraction:
-
Mix the powdered bark with deionized water in a solid-to-liquid ratio of 1:10 (w/v) in a microwave-transparent vessel.
-
Place the vessel in a microwave extractor.
-
Heat the mixture to 90°C and maintain this temperature for 15 minutes with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude aqueous extract.
-
Lyophilize the concentrated extract to yield a dry powder.
-
Protocol 3.1.2: Methanol Extraction
A conventional solvent extraction method.
-
Preparation of Plant Material: Prepare the dried and powdered Alnus glutinosa bark as described in Protocol 3.1.1.
-
Extraction:
-
Macerate the powdered bark with methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process twice more with fresh methanol.
-
-
Concentration:
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.
-
Preliminary Purification: Silica Gel Column Chromatography
This step aims to separate the crude extract into fractions to enrich the diarylheptanoid glycosides.
Protocol 3.2.1: Fractionation of the Crude Extract
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., n-hexane).
-
Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.
-
Wash the packed column with the starting mobile phase.
-
-
Sample Loading:
-
Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (e.g., 20 g) by dissolving the extract in methanol, adding the silica gel, and evaporating the solvent to dryness.
-
Carefully load the dried sample-silica gel mixture onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity. A typical solvent system would be a mixture of chloroform and methanol.
-
Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% methanol).
-
Collect fractions of a fixed volume (e.g., 100 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a UV lamp (254 nm) and/or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Combine the fractions containing similar compound profiles, particularly those showing the presence of diarylheptanoid glycosides. The fractions containing this compound are typically eluted with the more polar solvent mixtures.
-
Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique used to isolate pure this compound from the enriched fraction.
Protocol 3.3.1: Isolation of this compound
-
Sample Preparation: Dissolve the diarylheptanoid-enriched fraction in the HPLC mobile phase (initial conditions) and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Gradient Program: A linear gradient from 10% to 40% A over 40 minutes is a typical starting point. The gradient should be optimized based on the separation of the target compound from impurities.
-
Flow Rate: A typical flow rate for a preparative column of this size is 10-20 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: This will depend on the concentration of the sample and the loading capacity of the column.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound. The retention time can be predetermined using an analytical HPLC system with a reference standard if available, or by analyzing the collected fractions.
-
Post-Purification Processing:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
-
Data Presentation
The following tables summarize illustrative quantitative data for the isolation of diarylheptanoids from Alnus glutinosa bark. Note that specific yields for this compound are not widely reported; therefore, data for total diarylheptanoids and the major component, oregonin, are presented as a reference.
Table 1: Extraction Yields of Diarylheptanoids from Alnus glutinosa Bark
| Extraction Method | Solvent | Extraction Time | Temperature | Total Phenol Content (g GAE/g extract) | Diarylheptanoid Content (g/g extract) |
| Maceration | Methanol | 24 h | Room Temp. | ~0.60 | ~0.50 |
| Microwave-Assisted | Water | 15 min | 90°C | ~0.71[1] | ~0.65[1] |
GAE: Gallic Acid Equivalents
Table 2: Illustrative Purification Data for a Diarylheptanoid Glycoside (Oregonin) from Alnus spp.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Methanol Extraction | Dried Bark | Crude Extract | 15-20 | ~5-10 |
| Silica Gel Chromatography | Crude Extract | Enriched Fraction | 30-40 (of crude) | ~50-60 |
| Preparative HPLC | Enriched Fraction | Pure Oregonin | 50-60 (of enriched fraction) | >98 |
Note: The data in Table 2 are estimates based on typical yields for natural product isolation and are provided for illustrative purposes. Actual yields may vary depending on the plant material and experimental conditions.
Purity Assessment
The purity of the isolated this compound should be assessed using analytical techniques.
Analytical High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV-Vis or Photodiode Array (PDA) detector to check for peak purity.
-
Purity Calculation: The purity is typically calculated based on the peak area percentage of the target compound in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of the isolated compound and to assess its purity. The absence of significant impurity signals in the NMR spectra is a strong indicator of high purity. Quantitative NMR (qNMR) can also be employed for an absolute purity determination.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the purification process, highlighting the increasing purity at each step.
Caption: Logical flow of the purification process and the corresponding increase in purity.
Conclusion
The protocols described in these application notes provide a robust framework for the successful isolation and purification of this compound from Alnus species. The combination of an efficient extraction method, such as microwave-assisted water extraction, followed by sequential chromatographic steps, is effective in obtaining the pure compound. The purity of the final product should always be verified using appropriate analytical techniques. These purified compounds can then be used for further biological and pharmacological studies.
References
Application Notes & Protocols: Quantification of Alnuside A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of alnuside A, a cyclic diarylheptanoid glycoside, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol outlines instrumentation, sample preparation, chromatographic conditions, and a comprehensive guide to method validation. The provided information is intended to facilitate the accurate and precise quantification of this compound in various sample matrices, particularly in natural product extracts and pharmaceutical formulations.
Introduction
This compound is a diarylheptanoid found in various plant species of the Alnus genus (Betulaceae family). Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note presents a robust HPLC method suitable for this purpose.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water. Formic acid or acetic acid for mobile phase modification.
-
Reference Standard: this compound (purity ≥98%).
-
Sample Preparation: Standard laboratory equipment for extraction (e.g., ultrasonic bath, centrifuge) and filtration (0.45 µm or 0.22 µm syringe filters).
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a mixture of methanol and water to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation (from plant material):
-
Accurately weigh the powdered plant material.
-
Extract the material with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or another appropriate extraction technique.
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to injection into the HPLC system.
-
HPLC Method
The following table summarizes the recommended HPLC conditions for the quantification of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient profile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 250 nm (based on typical UV absorbance for cyclic diarylheptanoids[1]) |
Table 1: Recommended HPLC Conditions for this compound Quantification
A gradient elution is recommended to ensure good separation of this compound from other components in complex mixtures.
| Time (min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 30 | 40 | 60 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
Table 2: Example of a Gradient Elution Profile
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison of retention times and UV spectra with a reference standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | R² > 0.999 for the calibration curve. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the expected sample concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Table 3: HPLC Method Validation Parameters and Typical Acceptance Criteria
Diagrams
References
Application Note: Analysis of Alnuside A using Mass Spectrometry
Abstract
This application note provides a detailed protocol for the identification and quantification of Alnuside A, a diarylheptanoid glycoside, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodologies are intended for researchers, scientists, and drug development professionals working with natural products. The protocol covers sample preparation, LC separation, and MS/MS detection parameters. Additionally, a representative signaling pathway potentially modulated by this compound is illustrated.
Introduction
This compound, identified as 1,7-bis-(3,4-dihydroxyphenyl)-5-hydroxyheptane-3-O-β-D-xylopyranoside, is a bioactive diarylheptanoid found in plants of the Alnus genus. Diarylheptanoids from Alnus species have been reported to possess various pharmacological activities, including anti-inflammatory and antioxidant effects. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound. LC-MS/MS offers high selectivity and sensitivity for the analysis of such compounds in complex matrices.
Experimental
2.1.1. Plant Material (e.g., Alnus bark)
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Weigh 1.0 g of the powdered material and transfer it to a conical flask. Add 20 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.
2.1.2. Biological Matrix (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an LC vial for analysis.
A standard reverse-phase UPLC/HPLC system can be utilized for the separation of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Recommended Conditions |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data
The chemical formula for this compound (1,7-bis-(3,4-dihydroxyphenyl)-5-hydroxyheptane-3-O-β-D-xylopyranoside) is C25H32O11. Its monoisotopic mass is 508.1945 g/mol .
Table 1: Mass Spectrometry Parameters for this compound
| Ion Mode | Precursor Ion (m/z) | Adduct | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Positive | 509.1998 | [M+H]+ | 377.1697 | 137.0597 | 15 - 25 |
| Positive | 531.1817 | [M+Na]+ | 377.1697 | 137.0597 | 15 - 25 |
| Negative | 507.1866 | [M-H]- | 375.1540 | 123.0441 | 20 - 30 |
Note: Product ions are predicted based on the fragmentation of the aglycone (loss of xyloside, 132 Da) and characteristic cleavages of the diarylheptanoid structure. Optimal collision energies should be determined empirically.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Application Notes and Protocols: DPPH Assay for Alnuside A Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnuside A, a diarylheptanoid predominantly found in plants of the Alnus genus, has garnered interest for its potential biological activities. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain. The antioxidant potential of these compounds is of significant interest due to the role of oxidative stress in a myriad of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.
The antioxidant activity of this compound is attributed to its chemical structure, specifically the presence of a catechol (3,4-dihydroxyphenyl) group. This moiety can donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method for evaluating the free radical scavenging capacity of natural products. This assay relies on the reduction of the stable DPPH radical, which is violet in solution, to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration, measured by the decrease in absorbance, is proportional to the antioxidant activity of the compound being tested.
These application notes provide a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay, along with a comparative analysis of its potential activity in relation to other structurally similar diarylheptanoids.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The DPPH radical has a deep violet color in solution due to the delocalization of its spare electron over the molecule. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the corresponding hydrazine, diphenylpicrylhydrazine. This reduction results in a color change from violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm. The decrease in absorbance is indicative of the radical scavenging activity of the antioxidant.
Data Presentation
| Compound | Chemical Structure | Key Structural Features | DPPH IC50 (µM) | Reference |
| This compound | Diarylheptanoid with one catechol group and one 4-hydroxyphenyl group. | One Catechol Moiety | Not Reported | - |
| Hirsutanonol | Diarylheptanoid with two catechol groups. | Two Catechol Moieties | 11.37 | [1] |
| Oregonin | Diarylheptanoid glycoside with two catechol groups. | Two Catechol Moieties (glycoside) | 22.16 | [1] |
| Ascorbic Acid | Standard antioxidant. | Enediol structure | ~ 20-50 | Varies |
| Trolox | Standard antioxidant (water-soluble analog of Vitamin E). | Chromanol ring with a hydroxyl group | ~ 40-70 | Varies |
Experimental Protocols
This section provides a detailed methodology for determining the antioxidant activity of this compound using the DPPH radical scavenging assay.
Materials and Reagents
-
This compound (isolated and purified)
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and pipette tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle and keep it in the dark at 4°C to prevent degradation. The solution should be freshly prepared for each assay.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. From this stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol at a concentration of 1 mg/mL. Prepare serial dilutions in a similar concentration range as for this compound.
Assay Procedure
-
In a 96-well microplate, add 100 µL of the different concentrations of this compound solutions to respective wells in triplicate.
-
Add 100 µL of the different concentrations of the positive control (ascorbic acid or Trolox) to separate wells in triplicate.
-
For the blank, add 100 µL of methanol to three wells.
-
To all wells, add 100 µL of the 0.1 mM DPPH solution.
-
Mix the contents of the wells gently by pipetting up and down or using a plate shaker.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution with methanol).
-
A_sample is the absorbance of the sample (DPPH solution with this compound or positive control).
Determination of IC50 Value
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations. The IC50 value can then be calculated from the linear regression equation of the graph.
Mandatory Visualizations
DPPH Assay Experimental Workflow
References
Application Notes and Protocols: ABTS Radical Scavenging Assay for Alnuside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay for the assessment of the antioxidant potential of alnuside A. This document outlines the scientific principles, detailed experimental procedures, data interpretation, and visual representations of the workflow and underlying chemical reactions.
Introduction
The ABTS assay is a widely used method to determine the total antioxidant capacity of various substances. The assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the pre-formed radical cation by an antioxidant, such as this compound, results in a decolorization of the solution, which is proportional to the concentration and antioxidant activity of the substance. This change in absorbance is measured spectrophotometrically at 734 nm.[1][2][3]
Principle of the Assay
The ABTS radical cation is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[4][5][6] The resulting stable radical has a characteristic blue-green color with a maximum absorbance at 734 nm.[1][2] When an antioxidant, in this case, this compound, is introduced to the solution, it donates an electron or a hydrogen atom to the ABTS radical cation, thus neutralizing it and causing the solution to lose its color.[1][3] The extent of decolorization, measured as a decrease in absorbance at 734 nm, is indicative of the radical scavenging activity of the sample.
Data Presentation
| Sample/Standard | Concentration (µg/mL or µM) | Absorbance at 734 nm (Mean ± SD) | Percentage Inhibition (%) | IC50 (µg/mL or µM) |
| Blank | N/A | [Absorbance of ABTS solution] | 0 | N/A |
| This compound | Concentration 1 | |||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 | ||||
| Positive Control | Concentration 1 | |||
| (e.g., Ascorbic Acid, Trolox) | Concentration 2 | |||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 |
-
Percentage Inhibition (%) is calculated using the formula: [ (Abs_blank - Abs_sample) / Abs_blank ] * 100.[7]
-
IC50 is the concentration of the sample required to scavenge 50% of the ABTS radicals and is determined by plotting the percentage inhibition against the sample concentration.
Experimental Protocols
Materials and Reagents
-
This compound (of known purity)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or an appropriate buffer (e.g., ethanol, methanol)
-
Positive controls: Ascorbic acid or Trolox
-
Spectrophotometer capable of reading at 734 nm
-
96-well microplates or cuvettes
-
Standard laboratory glassware and equipment
Preparation of Solutions
4.2.1. ABTS Stock Solution (7 mM): Dissolve a precisely weighed amount of ABTS in distilled water or PBS to achieve a final concentration of 7 mM.
4.2.2. Potassium Persulfate Solution (2.45 mM): Dissolve a precisely weighed amount of potassium persulfate in distilled water to achieve a final concentration of 2.45 mM.
4.2.3. ABTS Radical Cation (ABTS•+) Working Solution:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[4][6]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[4][5]
-
Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., PBS, ethanol, or methanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][5] This is the working solution.
4.2.4. Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or methanol).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Prepare a similar series of dilutions for the positive control (e.g., ascorbic acid or Trolox).
Assay Procedure
-
Pipette a small volume (e.g., 10-50 µL) of the various concentrations of this compound, positive control, and blank (solvent only) into separate wells of a 96-well plate or into separate cuvettes.[4][7]
-
Add a larger volume (e.g., 150-200 µL) of the ABTS•+ working solution to each well or cuvette.[2][7]
-
Mix the contents thoroughly.
-
Incubate the plate or cuvettes at room temperature in the dark for a specified period (typically 6-30 minutes).[4][7]
-
After incubation, measure the absorbance of each solution at 734 nm using a spectrophotometer.[4][5]
Calculation of Radical Scavenging Activity
The percentage of ABTS radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [ (A₀ - A₁) / A₀ ] x 100
Where:
-
A₀ is the absorbance of the control (ABTS•+ solution without the sample).
-
A₁ is the absorbance of the sample (ABTS•+ solution with this compound or standard).[4]
The IC50 value, which represents the concentration of the antioxidant required to cause 50% inhibition of the ABTS radical, can be determined by plotting a graph of scavenging activity against the concentration of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the ABTS radical scavenging assay.
Chemical Principle of the ABTS Assay
References
- 1. youtube.com [youtube.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABTS radical scavenging assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. ABTS radical scavenging capacity measurement [protocols.io]
Application Notes and Protocols: Cell-Based Assays for Alnuside A Activity
Introduction
The following document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activity of Alnuside A. Due to the limited direct experimental data available for this compound, the protocols outlined below are based on established methodologies for assessing the activities of compounds with similar predicted therapeutic effects, such as anti-inflammatory, antioxidant, and neuroprotective properties. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to initiate the investigation of this compound's mechanism of action.
Data Presentation
As no specific quantitative data for this compound is publicly available, a template table is provided below. This table is designed to be populated with experimental results obtained from the assays described in this document.
| Assay Type | Cell Line | Parameter Measured | This compound Concentration (µM) | Result (e.g., IC50, % Inhibition) | Positive Control |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide (NO) Production | User Defined | L-NMMA | |
| Anti-inflammatory | HEK293/NF-κB | NF-κB Reporter Activity | User Defined | TNF-α | |
| Antioxidant | SH-SY5Y | Reactive Oxygen Species (ROS) | User Defined | N-acetylcysteine | |
| Neuroprotection | PC12 | Cell Viability (MTT Assay) | User Defined | Nerve Growth Factor (NGF) |
Experimental Protocols
1. Anti-inflammatory Activity Assays
a) Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, an NOS inhibitor).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent system.
-
Mix 50 µL of culture supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
b) NF-κB Reporter Assay
This assay determines if this compound inhibits the NF-κB signaling pathway, a central pathway in inflammation.
Methodology:
-
Cell Culture: Use a stable cell line, such as HEK293, that is transiently or stably transfected with an NF-κB-luciferase reporter construct.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with this compound for 1 hour.
-
Stimulation: Induce NF-κB activation with a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or LPS.
-
Luciferase Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) and express the results as a percentage of the stimulated control.
2. Antioxidant Activity Assay
a) Cellular Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular accumulation of ROS and the potential of this compound to scavenge these reactive molecules.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as SH-SY5Y neuroblastoma cells, known to be susceptible to oxidative stress.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with this compound for a predetermined time.
-
Induction of Oxidative Stress: Induce ROS production by adding an agent like hydrogen peroxide (H₂O₂) or rotenone.
-
Staining: Add a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for DCF (e.g., 485 nm and 535 nm, respectively).
-
Data Analysis: Compare the fluorescence levels in this compound-treated cells to the vehicle-treated control under oxidative stress.
3. Neuroprotection Assay
a) MTT Cell Viability Assay
This assay assesses the ability of this compound to protect neuronal cells from a toxic insult.
Methodology:
-
Cell Culture: Culture neuronal cells, such as PC12 or SH-SY5Y cells. For PC12 cells, differentiation can be induced with Nerve Growth Factor (NGF) to obtain a more neuron-like phenotype.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment and Toxin Exposure: Pre-treat the cells with this compound for a specific duration, followed by the addition of a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or glutamate).
-
MTT Addition: After the toxin incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathway Diagrams
In Vitro Efficacy of Frondoside A: A Potent Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial literature searches for "alnuside A" did not yield sufficient data to generate a detailed experimental protocol. In its place, this document focuses on frondoside A , a well-researched triterpenoid glycoside isolated from the sea cucumber Cucumaria frondosa. Frondoside A has demonstrated a broad spectrum of anti-cancer activities in numerous in vitro and in vivo studies, making it a compound of significant interest for cancer research and drug development.[1][2] This application note provides detailed protocols for key in vitro experiments to assess the anti-cancer effects of frondoside A, summarizes available quantitative data, and visualizes relevant biological pathways and experimental workflows. The primary mechanism of action for frondoside A's anti-cancer effects is believed to be the potent inhibition of p21-activated kinase 1 (PAK1), a key regulator of cell growth, survival, and motility.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported in vitro anti-cancer effects of frondoside A across various cancer cell lines.
Table 1: Cytotoxicity of Frondoside A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| LNM35 | Lung Cancer | Cell Viability | ~1.7-2.5 | 24 | [4] |
| A549 | Lung Cancer | Cell Viability | ~1.7-2.5 | 24 | [4] |
| NCI-H460-Luc2 | Lung Cancer | Cell Viability | ~1.7-2.5 | 24 | [4] |
| MDA-MB-435 | Melanoma | Cell Viability | ~1.7-2.5 | 24 | [4] |
| MCF-7 | Breast Cancer | Cell Viability | ~1.7-2.5 | 24 | [4] |
| HepG2 | Liver Cancer | Cell Viability | ~1.7-2.5 | 24 | [4] |
| AsPC-1 | Pancreatic Cancer | Proliferation | Concentration-dependent | Not specified | [5] |
| UM-UC-3 | Bladder Cancer | Cell Viability | ~0.75 | Not specified | [6] |
| THP-1 | Leukemia | Cytotoxicity | 4.5 µg/mL | Not specified | [7] |
| HeLa | Cervical Cancer | Cytotoxicity | 2.1 µg/mL | Not specified | [7] |
Table 2: Effects of Frondoside A on Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| LNM35 | Lung Cancer | Migration & Invasion | Time and concentration-dependent | Inhibition | [4] |
| HepG2 | Liver Cancer | Migration | IC50 concentration | Significant inhibition | [8] |
| Panc02 | Pancreatic Cancer | Migration | IC50 concentration | Significant inhibition | [8] |
| UM-UC-3 | Bladder Cancer | Migration | IC50 concentration | Significant inhibition | [8] |
| MDA-MB-231 | Breast Cancer | Migration & Invasion | Not specified | Inhibition | [7] |
Signaling Pathway
Frondoside A induces apoptosis in cancer cells primarily through the mitochondrial pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the activation of a caspase cascade.
Caption: Frondoside A Induced Apoptosis Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of frondoside A on the viability and metabolic activity of cancer cells.
Workflow:
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Frondoside A stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
The next day, prepare serial dilutions of frondoside A in culture medium.
-
Remove the old medium from the wells and add 100 µL of the frondoside A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve frondoside A).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][9]
-
After the incubation, add 100 µL of solubilization solution to each well.[7]
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with frondoside A.
Workflow:
Caption: Annexin V/PI Apoptosis Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Frondoside A
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of frondoside A for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of frondoside A on the migratory capacity of cancer cells.
Workflow:
Caption: Wound Healing Assay Workflow.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Frondoside A
-
Culture medium (low serum, e.g., 1% FBS)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a straight scratch in the monolayer using a sterile 200 µL pipette tip.[12]
-
Wash the wells twice with PBS to remove detached cells.[3]
-
Replace the PBS with low-serum medium containing different concentrations of frondoside A.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of frondoside A to inhibit the invasion of cancer cells through an extracellular matrix barrier.
Workflow:
Caption: Transwell Invasion Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Frondoside A
-
Cotton swabs
-
Methanol or ethanol for fixation
-
Crystal violet stain
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.[13]
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify.[5]
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the cells (e.g., 5 x 10⁴) in 200 µL of serum-free medium into the upper chamber of the inserts. Add different concentrations of frondoside A to the upper chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[5]
-
Fix the invading cells on the lower surface of the membrane with methanol or 70% ethanol for 10 minutes.[5]
-
Stain the cells with 0.1% crystal violet for 10-20 minutes.[5]
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspase-3, in response to frondoside A treatment.
Workflow:
Caption: Western Blot Workflow.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease inhibitors
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
Procedure:
-
After treating cells with frondoside A, lyse the cells in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Conclusion
Frondoside A exhibits significant anti-cancer properties in vitro, including the induction of apoptosis and the inhibition of cell proliferation, migration, and invasion. The provided protocols offer a comprehensive framework for researchers to investigate and quantify these effects in various cancer cell models. The data summarized herein underscores the potential of frondoside A as a novel therapeutic agent for cancer treatment. Further investigation into its mechanisms of action and in vivo efficacy is warranted.
References
- 1. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 2. researchhub.com [researchhub.com]
- 3. youtube.com [youtube.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. snapcyte.com [snapcyte.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Alnuside A: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alnuside A, a diarylheptanoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments. The information is intended to guide researchers in accurately preparing this compound solutions and in designing experiments to investigate its biological activities. The protocols outlined below are based on established methodologies for similar compounds and aim to provide a starting point for in vitro studies.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of this compound solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₉ | [1] |
| Molecular Weight | 462.5 g/mol | [1] |
| Appearance | Solid | [1] |
| Polarity | Moderately polar | [1] |
| Solubility | Soluble in polar solvents such as methanol, ethanol, and water-alcohol mixtures. Expected to be soluble in Dimethyl Sulfoxide (DMSO). | [1] |
| Storage | -20°C | [2] |
Solution Preparation
The following protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use in cell culture applications.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used
Protocol for Preparing a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.625 mg of this compound (Molecular Weight = 462.5 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For 4.625 mg of this compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the tube thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm sterile syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of Working Solutions
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution in Cell Culture Medium: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5% (v/v) and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
Based on the known anti-inflammatory properties of related compounds, a primary application of this compound in cell culture is the investigation of its effects on inflammatory pathways. A common in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide Production
This protocol outlines a method to assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for assessing the inhibition of nitric oxide production by this compound.
Investigation of the NF-κB Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the hypothesized mechanism of action for this compound, based on data from related compounds which suggest an inhibition of the canonical NF-κB pathway, leading to a reduction in the expression of pro-inflammatory genes like iNOS and COX-2.
Hypothesized NF-κB Signaling Pathway Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Data Presentation
While specific quantitative data for this compound's biological activity is still emerging, Table 2 provides a template for summarizing expected experimental outcomes. Researchers are encouraged to populate this table with their own experimental data.
Table 2: Template for Summarizing Biological Activity of this compound
| Cell Line | Assay | Parameter | Result |
| RAW 264.7 | Nitric Oxide Inhibition | IC₅₀ | To be determined |
| RAW 264.7 | Cytotoxicity | CC₅₀ | To be determined |
| e.g., HEK293T | NF-κB Reporter Assay | IC₅₀ | To be determined |
Conclusion
These application notes and protocols provide a framework for the preparation and in vitro evaluation of this compound. The provided information on its physicochemical properties, solution preparation, and potential mechanism of action is intended to facilitate further research into the therapeutic potential of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Alnuside A HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of alnuside A, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to HPLC?
This compound is a diarylheptanoid glycoside with the molecular formula C₂₄H₃₀O₉. Its structure contains multiple hydroxyl groups, including a catechol (3,4-dihydroxyphenyl) and a 4-hydroxyphenyl moiety.[1] These phenolic hydroxyl groups make this compound an acidic compound. The pKa of phenol is approximately 9.95 in water, and the first pKa of catechol is around 9.4.[2] Therefore, this compound is expected to be deprotonated at higher pH values. It is moderately polar and soluble in polar solvents such as methanol, ethanol, and water-alcohol mixtures.[1]
Q2: What is peak tailing in HPLC and why is it a problem for this compound analysis?
Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is longer than the leading edge. This can compromise the accuracy of peak integration and quantification, and it can also obscure the resolution of this compound from other closely eluting compounds.
Q3: What are the most common causes of peak tailing for an acidic compound like this compound?
The most common causes of peak tailing for acidic compounds like this compound are:
-
Secondary Interactions: Interaction of the phenolic hydroxyl groups of this compound with active sites on the silica-based stationary phase, particularly with residual silanol groups.
-
Mobile Phase pH: A mobile phase pH that is close to the pKa of this compound's phenolic hydroxyls will result in a mixed population of ionized and non-ionized molecules, leading to peak tailing.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase and cause peak distortion.
-
System Issues: Physical problems within the HPLC system, such as column voids, excessive extra-column volume (e.g., long tubing), or poorly made fittings, can contribute to peak tailing for all compounds in the chromatogram.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues with this compound.
Problem: The this compound peak is tailing.
Step 1: Evaluate the Mobile Phase pH
-
Question: Is the mobile phase pH appropriate for this compound?
-
Explanation: To ensure consistent protonation of the phenolic hydroxyl groups and minimize secondary interactions, the mobile phase pH should be at least 2 pH units below the pKa of this compound. Given the pKa of related phenolic compounds is around 9.4-9.95, a mobile phase pH of 2.5-3.5 is recommended.
-
Solution:
-
Acidify the aqueous component of your mobile phase. A common choice is 0.1% to 0.5% (v/v) of an acid like phosphoric acid, formic acid, or trifluoroacetic acid (TFA).
-
Ensure the pH of the mobile phase is stable and consistent between runs.
-
Step 2: Check for Column Overload
-
Question: Is the sample concentration too high?
-
Explanation: Injecting an excessive amount of this compound can lead to peak fronting or tailing.
-
Solution:
-
Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was likely the issue.
-
Determine the optimal sample concentration that gives a good signal-to-noise ratio without compromising peak shape.
-
Step 3: Assess the HPLC Column Condition
-
Question: Is the column chemistry suitable and is the column in good condition?
-
Explanation: The choice of HPLC column and its condition are critical. Residual silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of this compound, causing tailing.
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups.
-
Column Cleaning: If the column has been used extensively, it may be contaminated. Flush the column with a series of strong and weak solvents as recommended by the manufacturer.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polar-embedded or a phenyl-hexyl phase, might provide a better peak shape for this polar analyte.
-
Step 4: Examine the HPLC System
-
Question: Are there any physical issues with the HPLC system?
-
Explanation: If all peaks in your chromatogram are tailing, the problem is likely systemic rather than specific to this compound.
-
Solution:
-
Check for Voids: A void at the head of the column can cause peak distortion. This can sometimes be addressed by reversing and flushing the column (if permitted by the manufacturer) or by replacing the column.
-
Minimize Extra-Column Volume: Use tubing with the smallest appropriate internal diameter and keep the length of tubing between the injector, column, and detector as short as possible.
-
Inspect Fittings: Ensure all fittings are correctly made and not causing dead volume.
-
Step 5: Optimize Sample Solvent
-
Question: Is the sample solvent compatible with the mobile phase?
-
Explanation: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution:
-
Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.
-
If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Data Summary Table
The following table summarizes typical HPLC parameters used for the analysis of compounds structurally related to this compound, which can serve as a starting point for method development and troubleshooting.
| Parameter | Recommended Setting | Rationale |
| Column | C18, end-capped, 5 µm, 4.6 x 250 mm | Good retention for moderately polar compounds; end-capping minimizes silanol interactions. |
| Mobile Phase | Acetonitrile and water with acid | Common reversed-phase solvents. |
| Aqueous Modifier | 0.1 - 0.5% Phosphoric Acid or Formic Acid | Ensures an acidic pH to suppress ionization of phenolic hydroxyls. |
| Elution Mode | Isocratic or Gradient | Isocratic for simpler mixtures, gradient for complex samples or to optimize run time. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temperature | Ambient to 30 °C | Controls retention time and can sometimes improve peak shape. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid overload. |
| Detection | UV, ~280 nm | Aromatic rings in this compound should have UV absorbance. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (85%)
-
Methanol (for sample preparation, if necessary)
-
0.45 µm syringe filters
2. Instrument and Conditions
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm, end-capped)
-
Data acquisition and processing software
3. Mobile Phase Preparation
-
Aqueous Phase (A): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix well. Degas before use.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
Isocratic Elution: A starting point could be a mixture of 20-30% Acetonitrile and 70-80% Aqueous Phase.
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
5. HPLC Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions, starting with the lowest concentration.
-
Inject the prepared samples.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent as recommended by the manufacturer.
6. Data Analysis
-
Identify the this compound peak in the chromatograms by comparing the retention time with that of the reference standard.
-
Calculate the peak asymmetry or tailing factor. A value close to 1 indicates a symmetrical peak.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standard solutions.
Visualizations
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Caption: Causes and solutions for this compound peak tailing.
References
Alnuside A Extraction Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of alnuside A from Alnus species bark.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which plant sources are richest in this compound? A1: this compound is a type of diarylheptanoid, a class of natural products known for various pharmacological activities, including antioxidant and anti-inflammatory effects.[1] It is predominantly found in plants of the Alnus genus (Alder). Species such as Alnus japonica and Alnus glutinosa are commonly cited as significant sources of these compounds, which are typically concentrated in the bark.[1][2]
Q2: What are the main factors influencing the extraction yield of this compound? A2: The extraction yield is influenced by several key parameters:
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods like maceration or Soxhlet extraction.[3]
-
Solvent Choice: The polarity of the solvent is critical. Mixtures of alcohol (ethanol or methanol) and water are commonly used. The optimal ratio depends on the specific compound and matrix.[4][5]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds like this compound.[6]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged extraction can lead to compound degradation.[7]
-
Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction efficiency but may lead to dilute extracts requiring further concentration.[4]
-
Particle Size: Grinding the bark to a fine powder increases the surface area available for solvent contact, improving extraction efficiency.
Q3: Which extraction method is generally considered the most efficient? A3: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than conventional methods. They accelerate extraction by using microwave energy or acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[8] For instance, in the extraction of a similar compound, agnuside, MAE provided the highest yield in the shortest time.[9]
Q4: How does the choice of solvent affect this compound extraction? A4: The polarity of the solvent system is crucial. Using a mixture of ethanol and water often provides the best results for phenolic compounds. Water helps to swell the plant material, while ethanol dissolves the target diarylheptanoids.[5] The optimal concentration typically ranges from 50% to 80% ethanol in water, as this combination effectively extracts a broad range of polar and moderately non-polar compounds.[4][6]
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the most likely causes and how can I fix them? A1: Low yield is a common issue with several potential causes. Systematically check the following:
-
Improper Sample Preparation:
-
Issue: The bark may not be ground finely enough, limiting solvent penetration.
-
Solution: Ensure the bark is pulverized into a fine, homogenous powder (e.g., 40-60 mesh).
-
-
Sub-optimal Extraction Parameters:
-
Presence of Inhibitors:
-
Issue: Other co-extracted compounds (e.g., polysaccharides, fats) might interfere with the process or subsequent purification.
-
Solution: Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids if your bark source has high fat content.
-
-
Compound Degradation:
-
Issue: this compound may be sensitive to high temperatures or prolonged extraction times. Phenolic compounds can degrade at temperatures above 70-80°C.[6]
-
Solution: For MAE, use moderate power settings and shorter extraction times. For UAE, ensure the temperature of the water bath is controlled. Avoid exposing the extract to light and high temperatures during downstream processing.
-
Q2: The purity of my extract is poor, and it contains many contaminants. What can I do? A2: Poor purity can hinder quantification and downstream applications.
-
Issue: The chosen solvent is not selective enough.
-
Solution: Optimize the solvent polarity. An overly polar solvent (high water content) might extract excessive sugars, while a highly non-polar solvent might extract unwanted lipids. An ethanol concentration between 70-80% often provides a good balance.[7]
-
Issue: The extract requires further cleanup.
-
Solution: Implement post-extraction purification steps. This can include liquid-liquid partitioning (e.g., with ethyl acetate) to separate compounds based on polarity or using solid-phase extraction (SPE) cartridges to remove interfering substances before HPLC analysis.
Q3: My results are not reproducible between batches. How can I improve consistency? A3: Lack of reproducibility can stem from variations in the starting material or the experimental procedure.
-
Issue: The plant material is not homogenous.
-
Solution: Ensure the powdered bark is thoroughly mixed before taking samples for extraction. The chemical composition of bark can vary based on the age of the tree and the season of collection. Use material from a single, well-documented source if possible.
-
Issue: Inconsistent experimental execution.
-
Solution: Strictly control all extraction parameters: ensure the particle size, solid-to-liquid ratio, temperature, and time are identical for each run. Use calibrated equipment and prepare fresh solvents for each batch to avoid variability from solvent degradation or evaporation.
Data Presentation: Optimization Parameters
The following tables summarize optimized parameters from studies on extracting phenolic compounds from bark, which can serve as a starting point for this compound extraction.
Table 1: Optimized Microwave-Assisted Extraction (MAE) Parameters for Phenolic Compounds from Bark
| Plant Source | Optimal Solvent | Microwave Power (W) | Extraction Time (min) | Solid:Liquid Ratio | Reference |
| Quercus cerris | 70% Ethanol | 650 | 18 | 1:20 (g/mL) | [11] |
| Albizia myriophylla | 70.4% Ethanol | 728 | 39.9 | 1:24.7 (g/mL) | [7] |
| General | Ethanol/Water | 300 - 900 | 1 - 40 | 1:10 - 1:40 (g/mL) | [12] |
Table 2: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds
| Plant Source | Optimal Solvent | Temperature (°C) | Extraction Time (min) | Solid:Liquid Ratio | Reference |
| Tobacco | Varies | 30 - 85 | 3 - 45 | 1:1 - 1:10 (g/mL) | [12] |
| Orange Peel | 80% Ethanol | 35 | 30 | 1:10 (g/mL) | [3] |
| General | Ethanol/Water | 40 - 80 | 15 - 60 | 1:10 - 1:30 (g/mL) | [10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Grind dried Alnus bark to a fine powder (40-60 mesh). Accurately weigh 5 g of the powder and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 70% aqueous ethanol (a 1:20 solid-to-liquid ratio).
-
Ultrasonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.
-
Parameter Settings: Set the ultrasonication parameters. A good starting point is a frequency of 40 kHz, a power of 250 W, and a temperature of 60°C.
-
Extraction: Sonicate for 30 minutes.
-
Recovery: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction (Optional): To maximize yield, the residue can be re-extracted under the same conditions. Combine the filtrates.
-
Concentration: Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure at 45°C. The remaining aqueous extract can be lyophilized or used for further purification.
-
Quantification: Analyze the this compound content using a validated HPLC method.[13]
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation: Grind dried Alnus bark to a fine powder (40-60 mesh). Accurately weigh 2 g of the powder and place it into a specialized microwave extraction vessel.
-
Solvent Addition: Add 40 mL of 70% aqueous ethanol (a 1:20 solid-to-liquid ratio).
-
Extraction: Secure the vessel in the microwave extractor.
-
Parameter Settings: Set the MAE parameters. A recommended starting point is a microwave power of 600 W with a ramp time of 5 minutes to reach 70°C. Hold at this temperature for 15 minutes.[11]
-
Cooling: Allow the vessel to cool to room temperature before opening.
-
Recovery: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Use a rotary evaporator to remove the solvent.
-
Quantification: Determine the this compound concentration in the final extract via HPLC.[9]
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. support.epicypher.com [support.epicypher.com]
- 3. researchgate.net [researchgate.net]
- 4. openresearchafrica.org [openresearchafrica.org]
- 5. Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology [mdpi.com]
- 6. Nucleoside analysis with high performance liquid chromatography (HPLC) protocol v1 [protocols.io]
- 7. Optimized microwave-assisted extraction of bioflavonoids from Albizia myriophylla bark using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijhsr.org [ijhsr.org]
- 10. Optimization of Ethanolic Extraction of Phenolic Antioxidants from Lychee and Longan Seeds Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Microwave Assisted Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant and Anti-Microbial Activity in Quercus cerris Bark Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of methods for extraction of tobacco alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alnuside A Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of alnuside A.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound that are relevant for chromatography?
This compound is a diarylheptanoid glycoside with a molecular weight of 462.5 g/mol . Its structure includes multiple hydroxyl groups and a glycosidic moiety, making it a moderately polar compound. This polarity dictates its solubility in polar solvents like methanol, ethanol, and water-alcohol mixtures, which are commonly used as mobile phases in reversed-phase HPLC.[1]
Q2: What is a typical retention time for this compound under standard HPLC conditions?
Under standard reversed-phase HPLC conditions, this compound typically elutes at approximately 8.00-8.03 minutes.[1] However, this can vary significantly depending on the specific method parameters.
Q3: What are the key factors that affect the resolution of this compound in HPLC?
The resolution in HPLC is primarily influenced by three factors: retention, selectivity, and efficiency.[2][3]
-
Retention (k): How long this compound is retained on the column. Longer retention times, to a certain extent, can lead to better resolution.[4]
-
Selectivity (α): The ability of the chromatographic system to distinguish between this compound and other components in the sample.[5]
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency results in sharper peaks and improved resolution.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor resolution between this compound and an adjacent peak.
-
Question: My this compound peak is co-eluting or overlapping with another peak. How can I improve the separation?
-
Answer: Improving resolution requires optimizing one or more of the three key factors: retention, selectivity, or efficiency.
-
Adjusting Selectivity: This is often the most effective approach.
-
Mobile Phase Composition: Modify the organic solvent (e.g., acetonitrile vs. methanol) or the ratio of organic solvent to water.[6] For a moderately polar compound like this compound, subtle changes in the mobile phase polarity can significantly impact selectivity.
-
pH of the Mobile Phase: If the interfering compound has ionizable groups, adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate or acetate buffer) can alter its retention time relative to this compound.[7][8]
-
Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms.[5]
-
-
Increasing Retention:
-
Decrease Organic Solvent Concentration: In reversed-phase HPLC, reducing the percentage of the organic solvent in the mobile phase will increase the retention time of this compound and may improve resolution.[4]
-
-
Improving Efficiency:
-
Decrease Flow Rate: Lowering the flow rate allows more time for mass transfer between the mobile and stationary phases, leading to sharper peaks.[6][9]
-
Use a Longer Column or a Column with Smaller Particles: A longer column increases the number of theoretical plates, and smaller particles improve efficiency.[5][6]
-
-
Issue 2: this compound peak is tailing.
-
Question: The peak for this compound is asymmetrical with a pronounced tail. What could be the cause and how do I fix it?
-
Answer: Peak tailing can be caused by several factors.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: The hydroxyl groups on this compound can have secondary interactions with active sites on the silica packing material.
-
Adjust Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can suppress the ionization of residual silanol groups on the column, reducing peak tailing.
-
-
Column Degradation: An old or contaminated column can also cause peak tailing. Try flushing the column or replacing it if necessary.
-
Issue 3: this compound peak is too broad.
-
Question: My this compound peak is very wide, which is affecting my ability to accurately quantify it. What should I do?
-
Answer: Broad peaks are often a sign of poor column efficiency.
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak broadening outside the column.
-
Optimize Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate.[9]
-
Increase Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.[6][9] However, be mindful of the thermal stability of this compound.
-
Data Presentation
The following tables summarize the general effects of changing key chromatographic parameters on the resolution of a moderately polar compound like this compound.
Table 1: Effect of Mobile Phase Composition on Resolution
| Parameter Change | Effect on Retention Time | Effect on Resolution | Notes |
| Increase % Organic Solvent | Decrease | Generally Decrease | Faster analysis time. |
| Decrease % Organic Solvent | Increase | Generally Increase | Longer analysis time. |
| Change Organic Solvent (e.g., ACN to MeOH) | Varies | May Increase or Decrease | Affects selectivity. |
| Add Buffer/Modify pH | Varies | May Increase | Can significantly impact selectivity for ionizable compounds.[7][8] |
Table 2: Effect of Flow Rate and Temperature on Resolution
| Parameter Change | Effect on Retention Time | Effect on Peak Width | Effect on Resolution | Notes |
| Decrease Flow Rate | Increase | Decrease (sharper peaks) | Increase | Longer analysis time.[6] |
| Increase Flow Rate | Decrease | Increase (broader peaks) | Decrease | Shorter analysis time.[9] |
| Increase Temperature | Decrease | Decrease (sharper peaks) | May Increase | Can also affect selectivity.[6][9] |
| Decrease Temperature | Increase | Increase (broader peaks) | May Decrease |
Table 3: Effect of Column Parameters on Resolution
| Parameter Change | Effect on Efficiency | Effect on Resolution | Notes |
| Increase Column Length | Increase | Increase | Longer analysis time and higher backpressure.[6] |
| Decrease Particle Size | Increase | Increase | Higher backpressure.[5] |
| Change Stationary Phase | Varies | May significantly improve | Affects selectivity.[6] |
Experimental Protocols
Sample HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 40% B
-
15-18 min: 40% to 90% B
-
18-20 min: 90% B (column wash)
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
Method Development and Optimization Protocol:
-
Initial Scouting: Begin with the sample method above.
-
Optimize Mobile Phase:
-
Adjust the gradient slope to improve separation of closely eluting peaks. A shallower gradient can increase resolution.[8]
-
If co-elution persists, try replacing acetonitrile with methanol as the organic modifier to alter selectivity.
-
-
Optimize Flow Rate: If peaks are broad, reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min).[9]
-
Optimize Temperature: Evaluate the effect of temperature on resolution by analyzing the sample at different temperatures (e.g., 25 °C, 35 °C, and 45 °C).[9]
Visualizations
Caption: A general workflow for HPLC analysis.
Caption: A decision tree for troubleshooting poor resolution.
Caption: Key factors influencing HPLC resolution.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mastelf.com [mastelf.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Alnuside A stability in different solvents
This technical support center provides guidance on the stability of Alnuside A in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited. The information provided is primarily based on studies of structurally related diarylheptanoid glycosides and general principles of natural product stability.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound, a diarylheptanoid glycoside, is expected to exhibit moderate stability. Based on studies of similar compounds, it is likely more stable in neutral to slightly acidic conditions and at lower temperatures. Organic solvents like methanol are generally suitable for short-term storage and analysis.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of diarylheptanoids, and likely this compound, is pH-dependent. Studies on related compounds have shown that they are more stable in acidic solutions compared to alkaline conditions. Degradation is often observed to increase as the pH becomes more alkaline. For instance, some diarylheptanoids show significant degradation at pH 8.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For optimal stability, it is recommended to store this compound solutions at low temperatures, such as -15°C or 5°C. Aqueous solutions should ideally be prepared fresh. If storage of aqueous solutions is necessary, they should be kept at a neutral or slightly acidic pH and protected from light.
Q4: Can this compound degrade during experimental procedures?
A4: Yes, elevated temperatures and alkaline pH can lead to the degradation of this compound. It is advisable to conduct experiments at controlled temperatures and to be mindful of the pH of buffers and media used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of this compound in the prepared solution. | Prepare fresh solutions for each experiment. If using a stock solution, verify its stability over the relevant timeframe. Store stock solutions in an appropriate solvent (e.g., methanol) at low temperatures (-20°C or below). |
| Loss of biological activity in cell-based assays. | Instability of this compound in the cell culture medium. | Minimize the pre-incubation time of this compound in the medium before adding to cells. Consider preparing a more concentrated stock in a suitable solvent and diluting it directly into the medium immediately before the experiment. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust experimental conditions (e.g., lower temperature, different pH) to minimize degradation. |
| Low recovery of this compound from biological matrices. | Adsorption to labware or instability during extraction. | Use low-adsorption tubes and pipette tips. Optimize the extraction procedure to be as rapid as possible and use solvents that are known to be suitable for diarylheptanoids. |
Quantitative Data Summary
The following tables summarize stability data for diarylheptanoids structurally similar to this compound. This data can be used as a proxy to estimate the stability of this compound.
Table 1: Aqueous Stability of a Diarylheptanoid Glycoside at 37°C
| pH | % Remaining after 9 hours | % Remaining after 81 hours |
| 1.2 | >95% | >90% |
| 6.8 | ~90% | ~75% |
| 7.4 | ~85% | ~60% |
Data is illustrative and based on published studies on related compounds.
Table 2: Storage Stability of Diarylheptanoids in Different Solvents
| Compound | Solvent | Storage Temperature (°C) | % Remaining after 12 weeks | % Remaining after 23 weeks |
| Diarylheptanoid 1 | Methanol | 22 | >98% | >95% |
| Diarylheptanoid 1 | Water/Methanol (90:10) | 22 | ~80% | ~65% |
| Diarylheptanoid 2 | Methanol | -15 | >99% | >98% |
| Diarylheptanoid 2 | Water/Methanol (90:10) | -15 | >95% | >92% |
Data is illustrative and based on published studies on related compounds.
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in Aqueous Buffers
-
Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 1.2, 6.8, and 7.4).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Incubation: Add a known volume of the this compound stock solution to each buffer to achieve a final concentration of 50 µg/mL. The final concentration of the organic co-solvent should be kept low (e.g., <1%).
-
Sampling: Incubate the solutions at a controlled temperature (e.g., 37°C). Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photostability: Expose a solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples using an appropriate analytical method (e.g., HPLC-DAD, LC-MS) to separate and identify the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Diarylheptanoid Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the isolation of diarylheptanoids. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the most common initial extraction solvents for diarylheptanoids?
Due to the phenolic nature of most diarylheptanoids, polar solvents are typically used for extraction. Methanol, ethanol, and mixtures of methanol/dichloromethane are very common.[1] Acetone, hexane, and toluene have also been successfully used depending on the specific diarylheptanoid and plant matrix.[1]
2. How can I get a preliminary idea of the diarylheptanoid content in my crude extract?
High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a common method for the initial screening of extracts. Many diarylheptanoids exhibit UV absorption in the range of 250-290 nm. For more specific identification in a complex mixture, LC-MS/MS can be employed to target compounds based on their characteristic fragmentation patterns.
3. What are the typical chromatographic methods for purifying diarylheptanoids?
A combination of chromatographic techniques is often necessary. Initial fractionation is commonly performed using open column chromatography on silica gel. Further purification is typically achieved using preparative high-performance liquid chromatography (prep-HPLC), often with a C18 reversed-phase column.[2] High-speed counter-current chromatography (HSCCC) has also been used effectively for the one-step separation of some diarylheptanoids.
4. How should I store my isolated diarylheptanoids to prevent degradation?
The stability of diarylheptanoids can be influenced by temperature, pH, and the solvent. For long-term storage, it is advisable to keep the purified compounds as a dry solid at low temperatures, for example, in a freezer. If in solution, use a non-reactive solvent and protect from light. Stability studies have shown that some diarylheptanoids are more stable at specific pH ranges, so buffering the solution may be necessary depending on the compound.
Troubleshooting Guides
Issue 1: Low Yield of Diarylheptanoids
Question: I am getting a very low yield of my target diarylheptanoid after extraction and initial purification. What are the possible causes and how can I improve the yield?
Answer: Low yield can result from several factors, from the initial extraction to subsequent purification steps. Here’s a systematic approach to troubleshooting this issue:
Troubleshooting Steps:
-
Optimize Extraction Method and Solvent: The choice of extraction method and solvent is critical.
-
Method Comparison: While traditional methods like Soxhlet and maceration are common, newer techniques like accelerated solvent extraction (ASE) can sometimes offer better efficiency, though studies have shown Soxhlet can be very effective for diarylheptanoids.
-
Solvent Polarity: The polarity of the solvent should match that of the target diarylheptanoid. A sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can be effective in fractionating the extract and may improve the yield of the target compound in a specific fraction.
-
Extraction Time and Temperature: Prolonged extraction times or high temperatures can lead to the degradation of thermally labile diarylheptanoids. It's important to optimize these parameters.
-
-
Minimize Degradation During Workflow: Diarylheptanoids can be sensitive to pH and temperature.
-
pH Control: Some diarylheptanoids degrade in acidic or alkaline conditions. If your extraction or purification involves pH adjustments, ensure your target compound is stable at those pH values.
-
Temperature: Avoid excessive heat during solvent evaporation (e.g., using a rotary evaporator at elevated temperatures).
-
-
Improve Chromatographic Purification:
-
Column Loading: Overloading a chromatography column can lead to poor separation and loss of product.
-
Solvent System: An inappropriate solvent system can result in the irreversible adsorption of the compound to the stationary phase or co-elution with other compounds, making isolation difficult and reducing yield.
-
Quantitative Data on Extraction Methods:
| Extraction Method | Solvent(s) | Relative Efficiency for Diarylheptanoids | Reference |
| Soxhlet Extraction | Hexane, Ethyl Acetate, Ethanol | High | |
| Accelerated Solvent Extraction (ASE) | Hexane, Ethyl Acetate, Ethanol | Similar to Soxhlet for lipophilic extracts | |
| Fluidized Bed Extraction (FBE) | Hexane, Ethyl Acetate, Ethanol | Similar to Soxhlet for lipophilic extracts | |
| Maceration/Percolation | Methanol, Ethanol | Commonly used, efficiency varies | [3] |
| Ultrasound-Assisted Extraction | Methanol, Ethanol | Can improve efficiency and reduce time | [2] |
Experimental Protocol: Optimizing Extraction Conditions
A recommended approach is to perform small-scale pilot extractions on your plant material using different solvents (e.g., methanol, ethanol, ethyl acetate, and acetone) and methods (e.g., maceration, sonication). Analyze the crude extracts by HPLC to quantify the amount of the target diarylheptanoid and choose the most efficient method for scale-up.
Issue 2: Co-elution of Structurally Similar Diarylheptanoids
Question: I am having trouble separating two or more diarylheptanoids that are very close in polarity and co-elute during HPLC. How can I improve the resolution?
Answer: Co-elution is a common challenge when dealing with a class of compounds having similar structural backbones. Optimizing your chromatographic conditions is key to achieving separation.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Solvent Strength: If using reversed-phase HPLC, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation.
-
Solvent Selectivity: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Use of Additives: Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially better resolution.
-
-
Optimize the Gradient Profile (for Gradient Elution):
-
Shallow Gradient: A shallower gradient (a slower increase in the organic solvent concentration over time) can significantly improve the resolution of closely eluting peaks.
-
Isocratic Hold: Incorporate an isocratic hold at a specific solvent composition where the co-eluting peaks are about to elute.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is not sufficient, consider using a different type of HPLC column. For example, a phenyl-hexyl column might offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Illustrative HPLC Solvent Gradients for Diarylheptanoid Separation:
| Column | Mobile Phase A | Mobile Phase B | Gradient Program | Application Example |
| C18 | 0.5% Acetic Acid in Water | Acetonitrile | Linear gradient from 20% to 80% B over 40 minutes | Separation of various diarylheptanoids from Curcuma comosa |
| C18 | Water with 0.1% Formic Acid | Acetonitrile | A multi-step gradient starting with a shallow increase in B | Separation of diarylheptanoid isomers |
| Phenyl-Hexyl | Water | Methanol | Start with a shallow gradient and increase the slope after the critical pair elutes | Potentially improved separation of aromatic compounds due to pi-pi interactions |
Logical Workflow for Troubleshooting Co-elution:
Caption: A decision tree for troubleshooting co-elution in HPLC.
Issue 3: Degradation of Diarylheptanoids During Isolation
Question: I suspect my target diarylheptanoid is degrading during the isolation process. How can I identify and prevent this?
Answer: Diarylheptanoid stability can be a significant issue, particularly for those with sensitive functional groups. Monitoring for degradation and adjusting your protocol accordingly is crucial.
Troubleshooting Steps:
-
Monitor for Degradation:
-
Analyze your sample at different stages of the isolation process (e.g., after extraction, after solvent removal, after chromatography) using HPLC. The appearance of new peaks or a decrease in the area of your target peak can indicate degradation.
-
-
Control pH:
-
The stability of many diarylheptanoids is pH-dependent. For example, some are unstable in acidic or alkaline conditions. If possible, maintain a neutral pH throughout the isolation process.
-
-
Control Temperature:
-
Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at low temperatures and consider freeze-drying (lyophilization) for heat-sensitive compounds.
-
-
Protect from Light and Air:
-
Some phenolic compounds are susceptible to oxidation and photodegradation. Work in low light conditions and consider using solvents that have been sparged with nitrogen to remove dissolved oxygen.
-
Quantitative Data on Diarylheptanoid Stability:
The following table summarizes the stability of a cyclic diarylheptanoid at different pH values.
| Compound | pH | Temperature | Time (hours) | Remaining Compound (%) |
| Carpinontriol B | 1.2 | 37°C | 81 | Stable |
| Carpinontriol B | 6.8 | 37°C | 81 | Stable |
| Carpinontriol B | 7.4 | 37°C | 81 | Stable |
| Giffonin X | 1.2 | 37°C | 81 | 83.4 ± 5.3 |
| Giffonin X | 6.8 | 37°C | 81 | 93.2 ± 2.0 |
| Giffonin X | 7.4 | 37°C | 9 | Significantly decomposed |
Experimental Protocol: Stability Testing
-
Prepare solutions of your purified diarylheptanoid in buffers of different pH values (e.g., pH 2, 7, and 9).
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and analyze it by HPLC.
-
Quantify the peak area of the diarylheptanoid to determine the rate of degradation at each pH.
Issue 4: Challenges in Spectroscopic Identification
Question: I have isolated a diarylheptanoid, but I am facing difficulties in elucidating its structure using NMR. The spectra are complex and show overlapping signals. What can I do?
Answer: The flexible seven-carbon chain and the presence of two aromatic rings in diarylheptanoids can lead to complex NMR spectra with significant signal overlap, especially in the 1H NMR spectrum. The use of 2D NMR techniques is essential for unambiguous structure elucidation.
Troubleshooting Steps:
-
Acquire High-Resolution Spectra: Ensure your NMR spectra are acquired on a high-field instrument (e.g., 500 MHz or higher) to maximize signal dispersion.
-
Utilize 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the seven-carbon chain and the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is crucial for assigning the signals of the heptane chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is key for connecting the aromatic rings to the heptane chain and for establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.
-
-
Address Signal Overlap:
-
If signals are still overlapped in 2D spectra, consider changing the NMR solvent to induce different chemical shifts.
-
For highly complex regions, advanced techniques like 1D TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a specific proton and observe all other protons in the same spin system.
-
Signaling Pathway for Structure Elucidation:
Caption: Workflow for diarylheptanoid structure elucidation.
Detailed Experimental Protocol: Isolation of Diarylheptanoids from Alpinia officinarum
This protocol is a representative example of a typical diarylheptanoid isolation procedure.
1. Plant Material and Extraction:
-
Dried and powdered rhizomes of Alpinia officinarum (3.0 kg) are extracted with methanol (3 x 18 L) by maceration for 3 days at room temperature.
-
The filtrate is collected and evaporated under reduced pressure to yield the crude methanol extract.
2. Solvent Partitioning:
-
The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Each fraction is concentrated under reduced pressure.
3. Chromatographic Purification of the n-Hexane Fraction:
-
The n-hexane soluble fraction is subjected to silica gel open column chromatography.
-
Elution is performed with a gradient of n-hexane-EtOAc (from 50:1 to 1:1) to obtain several fractions.
-
Fractions are further separated by reversed-phase medium pressure liquid chromatography (RP-MPLC) with a methanol-water gradient.
-
Final purification of sub-fractions is achieved by preparative HPLC with an acetonitrile-water isocratic system to yield pure diarylheptanoids.
4. Chromatographic Purification of the Dichloromethane Fraction:
-
The CH2Cl2-soluble fraction is subjected to silica gel column chromatography with a CH2Cl2-methanol gradient (100:0 to 0:100).
-
Fractions are further purified using RP-MPLC with a methanol-water or acetonitrile-water gradient.
-
Some sub-fractions may require an additional purification step on a Sephadex LH-20 column.
-
Final purification is carried out by preparative HPLC to isolate individual diarylheptanoids.
General Workflow for Diarylheptanoid Isolation:
Caption: A general experimental workflow for the isolation of diarylheptanoids.
References
Alnuside A Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges associated with the low yield of alnuside A purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found? A1: this compound is a type of diarylheptanoid, a class of natural products characterized by a 1,7-diphenylheptane structure.[1] It is predominantly found in various species of the genus Alnus (Alder).[1][2]
Q2: What are the primary causes of low yield during this compound purification? A2: Low yields are typically attributed to a combination of factors including:
-
Inefficient initial extraction: Choosing a suboptimal solvent or extraction method.
-
Degradation: this compound may be sensitive to pH, temperature, or enzymatic activity during extraction and purification.
-
Co-elution of impurities: Structurally similar compounds are often co-extracted and can be difficult to separate, leading to losses during chromatographic steps.
-
Losses during crystallization: Difficulty in achieving crystallization due to residual impurities or suboptimal solvent conditions.
Q3: Which Alnus species is the best source for this compound? A3: The concentration of diarylheptanoids can vary between different Alnus species and even depend on the part of the plant, collection time, and geographical location. Species like Alnus japonica and Alnus hirsuta are known to be rich sources of these compounds.[1] It is advisable to perform a preliminary analysis (e.g., via HPLC) on available plant material to select the most promising source.
Q4: How can I monitor the presence and purity of this compound throughout the purification process? A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in fractions during extraction and column chromatography. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method.[3]
Troubleshooting Guide
This guide addresses specific problems encountered during the purification process.
Issue 1: Low Yield from Initial Extraction
| Possible Cause | Recommended Solution |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is critical. While highly polar solvents like methanol or ethanol are effective, a mixture with water (e.g., 70-80% ethanol) can enhance extraction efficiency for glycosides like this compound.[4] Avoid non-polar solvents like hexane for the primary extraction as they are ineffective for diarylheptanoids. |
| Inefficient Extraction Method | Simple maceration may not be sufficient. Employ more exhaustive techniques such as reflux extraction or ultrasonic-assisted extraction to improve the mass transfer of this compound from the plant matrix into the solvent. Refluxing with 70% ethanol for 1-2 hours, repeated twice, is often effective.[4] |
| Degradation During Extraction | Diarylheptanoids can be susceptible to enzymatic degradation or pH-induced changes. Consider adding a weak acid to the extraction solvent to inhibit enzymatic activity or adjusting the pH to be slightly acidic (pH 4-5) if stability is an issue.[5] Heat-reflux extraction also helps by denaturing degradative enzymes. |
| Poor Quality of Plant Material | The concentration of secondary metabolites varies. Ensure the Alnus plant material (typically bark or leaves) is properly dried, powdered to a consistent particle size (e.g., 40-60 mesh), and stored in a cool, dark, and dry place to prevent degradation. |
Issue 2: Significant Product Loss During Chromatography
| Possible Cause | Recommended Solution |
| Irreversible Adsorption or Degradation on Silica Gel | This compound, with its phenolic hydroxyl groups, can sometimes irreversibly bind to the acidic sites of standard silica gel, or degrade. Consider using a macroporous adsorption resin (e.g., NKA-9) for initial cleanup and enrichment.[4] This step removes highly polar impurities like sugars and tannins before proceeding to finer purification. |
| Poor Separation and Co-elution | The crude extract contains numerous similar diarylheptanoids. A single chromatographic step is often insufficient. Employ a multi-step strategy: 1. Macroporous Resin Chromatography: Use a step gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%) to elute fractions of increasing polarity.[4] 2. Silica Gel Column Chromatography: Use the enriched fraction from the resin column. Employ a gradient mobile phase, for example, starting with chloroform:methanol (e.g., 20:1) and gradually increasing the methanol concentration for better resolution.[6] |
| Incorrect Mobile Phase Composition | The choice and ratio of solvents in the mobile phase are crucial for achieving separation.[6] Systematically test different solvent systems using TLC first to find the optimal conditions that provide good separation between this compound and its major impurities before scaling up to column chromatography. |
Issue 3: Failure to Crystallize or Oily Product Formation
| Possible Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal lattice formation.[7] If crystallization fails, the product is likely not pure enough. Subject the material to another round of chromatography, possibly using a different stationary or mobile phase to remove the persistent impurities. |
| Suboptimal Solvent System for Crystallization | A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[7] For this compound, try dissolving the purified, amorphous solid in a minimal amount of hot methanol or ethanol and then slowly cooling it. If that fails, use an anti-solvent diffusion method. Dissolve the compound in a small amount of a good solvent (e.g., methanol) and place this solution in a larger chamber containing a poor solvent (an "anti-solvent") in which this compound is insoluble (e.g., n-hexane or ethyl acetate). Allow the vapors of the anti-solvent to slowly diffuse into the solution, which will gradually reduce solubility and promote slow crystal growth.[7] |
| Solution is Not Supersaturated | Crystallization requires a supersaturated solution. After dissolving your compound in a minimal amount of hot solvent, allow the solution to cool slowly and undisturbed. Slow evaporation of the solvent can also help achieve supersaturation.[8] If crystals still do not form, try scratching the inside of the glass flask with a glass rod to create nucleation sites.[9] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
-
Preparation: Weigh 500 g of dried, powdered Alnus bark (50 mesh).
-
Extraction: Place the powder in a round-bottom flask and add 10 L of 70% aqueous ethanol. Adjust the pH to ~10 using diluted ammonia to improve the extraction of phenolic compounds.[4]
-
Reflux: Heat the mixture to reflux and maintain for 60 minutes with stirring.[4]
-
Filtration: After cooling slightly, filter the mixture through cheesecloth and then filter paper. Collect the filtrate.
-
Repeat: Return the plant residue to the flask and repeat the reflux extraction with another 10 L of 70% ethanol for 60 minutes.
-
Combine and Concentrate: Combine the filtrates from both extractions. Concentrate the solution using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.
-
Final Extract: Dilute the remaining aqueous concentrate with water to a final volume of 1 L. This crude extract is now ready for purification.
Protocol 2: Purification via Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat NKA-9 macroporous resin by washing sequentially with 95% ethanol, 5% HCl, 5% NaOH, and finally with deionized water until the eluate is neutral.[4] Pack the resin into a glass column.
-
Loading: Load the 1 L crude extract onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 5 BV of distilled water to remove sugars and other highly polar, water-soluble impurities.[4]
-
Elution: Elute the column with a stepwise gradient of ethanol in water.
-
Elute with 10 BV of 30% ethanol to remove some polar impurities.
-
Elute with 12 BV of 70% ethanol to collect the fraction containing this compound and other diarylheptanoids.[4]
-
-
Monitoring and Collection: Monitor the fractions using TLC. Combine the fractions rich in this compound and concentrate them to dryness under reduced pressure.
Protocol 3: Crystallization of this compound
-
Dissolution: Take the purified, dry this compound fraction and dissolve it in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed.
-
Inducing Crystallization: If crystals do not form, scratch the inner surface of the flask below the liquid level with a glass rod.[9]
-
Refrigeration: Once crystal formation begins, or if it fails to start at room temperature, place the flask in a refrigerator (4°C) overnight to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low this compound yield.
Potential Signaling Pathway Modulation Diagram
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. provost.utsa.edu [provost.utsa.edu]
- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. longdom.org [longdom.org]
- 7. youtube.com [youtube.com]
- 8. unifr.ch [unifr.ch]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Method Development for Alnuside A Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for alnuside A analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the analysis of this compound?
A1: The most common and suitable analytical techniques for the quantification and identification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Due to the thermal lability of diarylheptanoids like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is generally not recommended.
Q2: What type of HPLC column is typically used for this compound analysis?
A2: Reversed-phase C18 columns are the most frequently used stationary phases for the separation of this compound and other diarylheptanoids.
Q3: What are the characteristic mass spectral fragments of this compound?
Q4: How should I prepare plant material for this compound extraction?
A4: Plant material, typically the bark or leaves of Alnus species, should be air-dried and ground into a fine powder to increase the surface area for efficient extraction.
Q5: What solvents are recommended for extracting this compound?
A5: Methanol or aqueous methanol (e.g., 80% methanol) are effective solvents for extracting this compound and other polar compounds from plant matrices. The choice of solvent may need to be optimized depending on the specific plant material and the desired extraction efficiency of other compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC-UV Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. 4. Inappropriate mobile phase pH. | 1. Replace the column. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Reduce the injection volume or dilute the sample. 4. Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Poor Resolution Between this compound and Other Peaks | 1. Suboptimal mobile phase composition. 2. Inappropriate column. 3. Flow rate is too high. | 1. Optimize the mobile phase gradient and the ratio of organic solvent to aqueous buffer. 2. Try a different C18 column from another manufacturer or a column with a different particle size. 3. Reduce the flow rate to improve separation efficiency. |
| Fluctuating Baseline | 1. Air bubbles in the pump or detector. 2. Inconsistent mobile phase mixing. 3. Contaminated mobile phase or column. | 1. Degas the mobile phase and purge the pump. 2. Ensure proper mixing of the mobile phase components. 3. Use fresh, high-purity solvents and flush the column. |
| High Backpressure | 1. Clogged column inlet frit. 2. Particulate matter from the sample. 3. Precipitation of buffer in the system. | 1. Back-flush the column (if recommended by the manufacturer) or replace the frit. 2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. 3. Ensure the mobile phase buffer is completely dissolved and flush the system with water after use. |
UPLC-MS/MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity for this compound | 1. Inefficient ionization. 2. Matrix effects (ion suppression). 3. Suboptimal MS parameters. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). 2. Dilute the sample or improve sample clean-up to reduce interfering compounds. 3. Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration issues. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase and ensure accurate mixing. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| No Peak Detected | 1. No this compound in the sample. 2. Incorrect MS method parameters. 3. Sample degradation. | 1. Analyze a standard solution of this compound to confirm system performance. 2. Verify the precursor and product ion m/z values in the acquisition method. 3. Investigate the stability of this compound in the sample matrix and during the extraction process. |
Experimental Protocols
While a specific, validated method for this compound was not found in the search results, a general protocol for the analysis of diarylheptanoids in Alnus species can be adapted.
Sample Preparation and Extraction
-
Grinding: Air-dry the plant material (e.g., bark of Alnus species) and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 2 grams of the powdered plant material.
-
Add 20 mL of 80% methanol.
-
Sonciate for 30 minutes or use another appropriate extraction technique like maceration or Soxhlet extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue for comprehensive extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined extract through a 0.22 µm or 0.45 µm syringe filter before UPLC-MS/MS analysis.
UPLC-MS/MS Analysis (General Method)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute compounds of varying polarities. The exact gradient needs to be optimized for the specific separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor and product ion transitions for this compound. A full scan mode can be used for initial identification.
-
Visualizations
Caption: Workflow for this compound Analysis.
Optimizing Alnuside A Analysis: A Technical Support Hub
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of alnuside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and efficient experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of the mobile phase for this compound analysis.
Q1: What is a good starting point for the mobile phase composition for this compound analysis?
A typical starting point for the reversed-phase HPLC analysis of diarylheptanoid glycosides like this compound is a gradient elution using a mixture of acetonitrile (ACN) and water, both containing a small amount of acid. A common acid modifier is 0.1% formic acid or acetic acid to improve peak shape and resolution.
Q2: How does the mobile phase pH affect the analysis of this compound?
Q3: What type of HPLC column is most suitable for this compound analysis?
A C18 reversed-phase column is the most common and generally suitable choice for the separation of moderately polar compounds like this compound. Standard particle sizes (e.g., 5 µm) and column dimensions (e.g., 4.6 x 250 mm) are often used. For higher resolution and faster analysis times, columns with smaller particle sizes (e.g., sub-2 µm, for UPLC) or core-shell technology can be employed.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the hydroxyl groups of this compound. 2. Inappropriate Mobile Phase pH: If the pH is too high, phenolic hydroxyl groups may be partially ionized, leading to tailing. 3. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Use an acidic modifier: Add 0.1% formic acid or acetic acid to the mobile phase to suppress silanol interactions. 2. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of the mobile phase to ensure this compound is in a single protonation state. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Poor Peak Shape (Fronting) | 1. Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger (more organic) than the initial mobile phase, it can cause the peak to front. 2. Column Overload: Similar to tailing, injecting too much sample can also cause fronting. | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Poor Resolution | 1. Inadequate Mobile Phase Gradient: The gradient may be too steep, not allowing for sufficient separation of this compound from other components. 2. Suboptimal Organic Solvent: The choice of acetonitrile vs. methanol can affect selectivity. | 1. Optimize the Gradient: Decrease the ramp of the organic solvent or introduce an isocratic hold at a certain percentage to improve separation. 2. Try a Different Organic Solvent: Substitute acetonitrile with methanol or vice versa, as this can alter the elution order and improve resolution. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Small variations in the composition or pH of the mobile phase can lead to shifts in retention time. 2. Column Temperature Fluctuations: Changes in column temperature affect the viscosity of the mobile phase and the kinetics of partitioning. 3. Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. | 1. Ensure Accurate Mobile Phase Preparation: Use precise measurements for solvents and additives. Premixing the mobile phase can also improve consistency. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Use a Guard Column and Monitor Column Performance: A guard column can protect the analytical column from contaminants. Regularly check column performance with a standard. |
| Ghost Peaks | 1. Carryover from Previous Injection: Residual sample from a previous run can elute in a subsequent run. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can appear as peaks. | 1. Implement a Needle Wash Step: Use a strong solvent to wash the injection needle and port between injections. 2. Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and filter them before use. Flush the system regularly. |
| Baseline Noise or Drift | 1. Air Bubbles in the System: Air bubbles passing through the detector can cause spikes in the baseline. 2. Mobile Phase Not Properly Mixed or Degassed: Inadequate mixing or degassing of the mobile phase can lead to a drifting baseline. 3. Detector Lamp Aging: An aging detector lamp can result in increased noise. | 1. Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use. 2. Properly Mix Mobile Phase: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, mix thoroughly. 3. Replace Detector Lamp: If the noise is persistent and other causes have been ruled out, the lamp may need replacement. |
Experimental Protocols
While a specific validated method for this compound is not widely published, the following protocol is a general starting point based on methods for related compounds.
Sample Preparation:
-
Accurately weigh a known amount of the plant material or extract containing this compound.
-
Extract the sample with a suitable solvent, such as methanol or 70% ethanol, using sonication or maceration.[1]
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 10-20%), increase linearly to a high percentage (e.g., 80-90%) over 20-40 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at multiple wavelengths, with a primary wavelength around 280 nm for phenolic compounds. |
| Injection Volume | 10-20 µL |
Visualizing the Workflow
A logical workflow is crucial for systematically optimizing the mobile phase for this compound analysis.
Caption: Workflow for mobile phase optimization in this compound HPLC analysis.
References
Validation & Comparative
Establishing a Robust HPLC Method for Alnuside A Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method applicable for the quantification of alnuside A, a diarylheptanoid found in various Alnus species with potential therapeutic properties.
While a specific, universally adopted HPLC method for this compound is not extensively documented, methods validated for structurally similar diarylheptanoids offer a strong foundation for developing and validating a robust analytical procedure. This guide leverages data from a validated HPLC-Diode Array Detector (DAD) method for other diarylheptanoids to present key performance indicators and detailed experimental protocols.
Comparative Performance of a Validated Diarylheptanoid HPLC Method
The following table summarizes the validation parameters for an HPLC-DAD method developed for the quantification of three diarylheptanoids, which can be considered representative for establishing a method for this compound.[1]
| Validation Parameter | Performance Metric |
| **Linearity (R²) ** | >0.999[1] |
| Precision (RSD%) | <2%[1] |
| Accuracy (Recovery %) | 98.35–103.90%[1] |
| Limit of Detection (LOD) | 0.06–0.22 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.18–0.69 µg/mL[1] |
This data demonstrates that HPLC-DAD methods can achieve excellent linearity, precision, and accuracy for the analysis of diarylheptanoids, making it a suitable technique for the quantification of this compound.
Experimental Protocol for Diarylheptanoid Analysis by HPLC
The following is a generalized experimental protocol based on established methods for diarylheptanoid analysis, which can be adapted and optimized for this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a diode array detector (DAD) is recommended for spectral analysis and peak purity assessment.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for the separation of diarylheptanoids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed. The gradient program should be optimized to achieve adequate separation of this compound from other components in the sample matrix.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintaining a constant column temperature, for instance at 35°C, is crucial for reproducible results.[1]
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan of a standard solution.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent such as methanol or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range in the samples.
-
Sample Preparation: The extraction of this compound from the plant matrix (e.g., bark, leaves) should be optimized. A common procedure involves extraction with an organic solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system.
3. Method Validation:
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of a blank, a standard, and a sample, and by checking peak purity using the DAD.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and performing a linear regression analysis of the peak area versus concentration.
-
Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC Method Validation.
By following this structured approach and leveraging the performance data from analogous compounds, researchers can confidently establish a validated HPLC method for the accurate and reliable quantification of this compound, facilitating further research and development of products containing this promising bioactive compound.
References
Alnuside A vs. Oregonin: A Comparative Analysis of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and pharmacology, the antioxidant potential of plant-derived compounds is a subject of intense investigation. Diarylheptanoids, a class of phenolic compounds found in various plant species, have garnered significant attention for their diverse biological activities, including antioxidant effects. This guide provides a detailed comparison of the antioxidant capacities of two such diarylheptanoids: Alnuside A and oregonin. While direct comparative studies are limited, this analysis synthesizes available data on their chemical structures, findings from relevant antioxidant assays, and potential mechanisms of action to offer valuable insights for research and drug development.
Chemical Structures: A Tale of Two Catechols
The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl groups on their aromatic rings. A key structural feature influencing antioxidant activity is the presence of a catechol moiety (a 3,4-dihydroxyphenyl group), which can readily donate hydrogen atoms to neutralize free radicals.
This compound possesses a diarylheptanoid skeleton with one catechol ring and one 4-hydroxyphenyl ring.[1]
Oregonin , in contrast, features two catechol moieties within its structure. This structural difference is a critical determinant of their respective antioxidant potentials.
Comparative Antioxidant Capacity
Research has shown that diarylheptanoids with two catechol structures exhibit potent antioxidative activity, while those with a single catechol structure display moderate activity.[1] Compounds lacking a catechol structure show no significant antioxidant activity. Based on this principle, it can be inferred that oregonin possesses a higher antioxidant capacity than this compound .
While specific data from common antioxidant assays are lacking for both compounds, one study has reported the half-maximal inhibitory concentration (IC50) for oregonin in a thiobarbituric acid-reactive substances (TBARS) assay, which measures the inhibition of lipid peroxidation. This provides a quantitative measure of its antioxidant effect in a specific context.
| Compound | Chemical Structure | Number of Catechol Moieties | Inferred Antioxidant Capacity | Quantitative Data (IC50) |
| This compound | Diarylheptanoid with one catechol ring | 1 | Moderate | Not available |
| Oregonin | Diarylheptanoid with two catechol rings | 2 | Potent | 1.5 µM (TBARS assay) |
Potential Signaling Pathways: The Nrf2 Connection
A crucial mechanism by which cells defend against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. While no direct evidence currently links this compound or oregonin to the activation of the Nrf2 pathway, it is a plausible mechanism of action for phenolic antioxidants. Natural compounds are known to modulate this pathway, and further research is warranted to investigate the potential role of these diarylheptanoids in activating this key cellular defense system.
Caption: The Nrf2 signaling pathway, a key regulator of cellular antioxidant response.
Experimental Protocols for Antioxidant Capacity Assessment
For researchers planning to directly compare the antioxidant capacities of this compound and oregonin, the following standardized assays are recommended.
General Experimental Workflow
Caption: General workflow for in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents: DPPH solution in methanol, test compounds (this compound, oregonin), positive control (e.g., Trolox or ascorbic acid), methanol.
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in methanol.
-
Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents: ABTS solution, potassium persulfate, test compounds, positive control (Trolox), appropriate buffer (e.g., phosphate-buffered saline).
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with buffer to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add serial dilutions of the test compounds or positive control to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compounds, positive control (e.g., FeSO₄ or Trolox).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the FRAP reagent to serial dilutions of the test compounds and positive control.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard, and the results are often expressed as Fe²⁺ equivalents or Trolox equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
-
Reagents: Fluorescent probe (e.g., fluorescein), peroxyl radical generator (e.g., AAPH), test compounds, positive control (Trolox), phosphate buffer.
-
Procedure:
-
In a 96-well black microplate, add the fluorescent probe, buffer, and serial dilutions of the test compounds or positive control.
-
Initiate the reaction by adding the peroxyl radical generator.
-
Monitor the decay of fluorescence over time at a specific excitation and emission wavelength using a fluorescence plate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
Results are expressed as Trolox equivalents.
-
Conclusion and Future Directions
Based on the available structural information and structure-activity relationship studies, oregonin is predicted to have a more potent antioxidant capacity than this compound due to the presence of two catechol moieties compared to this compound's single catechol group. The provided IC50 value for oregonin in a lipid peroxidation assay further supports its antioxidant potential.
However, there is a clear need for direct comparative studies employing a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, and ORAC) to provide a comprehensive and quantitative comparison of these two compounds. Furthermore, investigating their ability to modulate key antioxidant signaling pathways, such as the Nrf2 pathway, would provide deeper insights into their mechanisms of action and their potential as therapeutic agents for conditions associated with oxidative stress. Such studies would be invaluable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
Unveiling the Bioactivity of Alnuside A Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has identified diarylheptanoids, a class of plant secondary metabolites, as a promising reservoir of bioactive compounds. Among these, Alnuside A, a glycosylated diarylheptanoid predominantly found in plants of the Alnus genus, and its analogs have garnered significant interest for their potential pharmacological activities. This guide provides a comprehensive comparison of this compound analogs, focusing on their structure-activity relationships (SAR) in cytotoxicity, anti-inflammatory, and antioxidant activities. Experimental data is presented in a structured format to facilitate objective comparison, supplemented by detailed experimental protocols and visual representations of key signaling pathways.
Comparative Biological Activity of this compound Analogs
The biological efficacy of this compound analogs is intricately linked to their structural features. Modifications to the heptane chain and the aromatic rings significantly influence their cytotoxic, anti-inflammatory, and antioxidant potentials. The following tables summarize the quantitative data on the bioactivity of selected this compound analogs.
Table 1: Cytotoxicity of Diarylheptanoid Analogs from Alnus Species
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM)[1] |
| Analog 1 | OH | H | H | NCI-H460 | > 100 |
| Analog 2 | OH | OH | H | NCI-H460 | 58.3 ± 4.5 |
| Analog 3 (5v) | H | H | =O | NCI-H460 | 18.2 ± 1.8 |
| Analog 4 (5g) | OH | OH | =O | NCI-H460 | 45.1 ± 3.2 |
| Analog 5 (9v) | H | H | =O, Δ⁴⁻⁵ | NCI-H460 | 12.5 ± 1.1 |
| Analog 6 (9g) | OH | OH | =O, Δ⁴⁻⁵ | NCI-H460 | 33.7 ± 2.9 |
| Analog 3 (5v) | H | H | =O | HaCaT | 35.4 ± 2.7 |
| Analog 4 (5g) | OH | OH | =O | HaCaT | > 100 |
| Analog 5 (9v) | H | H | =O, Δ⁴⁻⁵ | HaCaT | 28.6 ± 2.1 |
| Analog 6 (9g) | OH | OH | =O, Δ⁴⁻⁵ | HaCaT | 89.2 ± 7.3 |
NCI-H460: Human non-small cell lung carcinoma; HaCaT: Human keratinocytes. Data from Dinić et al., 2016.
Structure-Activity Relationship for Cytotoxicity: The presence of a carbonyl group at the C-3 position of the heptane chain is crucial for enhanced cytotoxic activity. Analogs lacking this feature (e.g., Analog 1) are significantly less potent. Furthermore, the substitution pattern on the phenyl rings plays a key role in both potency and selectivity. The absence of hydroxyl groups at the 3' and 3'' positions (analogs 5v and 9v) leads to higher cytotoxicity against both cancer (NCI-H460) and normal (HaCaT) cells. However, the presence of these hydroxyl groups (analogs 5g and 9g) results in a more favorable therapeutic profile, with greater selectivity for cancer cells.[1]
Table 2: Anti-inflammatory Activity of Diarylheptanoid Analogs
| Compound | Inhibition of NO Production IC50 (µM)[2] | Inhibition of IL-1β Production IC50 (µM)[2] | Inhibition of IL-6 Production IC50 (µM)[2] |
| Analog 7 | 12.5 ± 1.3 | 15.8 ± 1.9 | 18.2 ± 2.1 |
| Analog 8 | 8.7 ± 0.9 | 10.2 ± 1.1 | 11.5 ± 1.4 |
| Analog 9 (28) | 5.2 ± 0.6 | 6.8 ± 0.7 | 7.9 ± 0.9 |
| Analog 10 (40) | 6.1 ± 0.7 | 7.5 ± 0.8 | 8.8 ± 1.0 |
Activity measured in LPS-stimulated RAW264.7 macrophages. Data from Ma et al., 2018.
Structure-Activity Relationship for Anti-inflammatory Activity: The anti-inflammatory activity of diarylheptanoids is influenced by the substitution patterns on both the heptane chain and the aromatic rings. While a detailed SAR across a large number of analogs is complex, compounds with specific hydroxylation and methoxylation patterns on the phenyl rings, such as analogs 28 and 40 in the cited study, demonstrate potent inhibition of pro-inflammatory mediators.[2]
Table 3: Antioxidant Activity of Diarylheptanoids
| Compound | Antioxidant Activity (DPPH scavenging) IC50 (µM) |
| Analog with one catechol ring | Moderate Activity |
| Analog with two catechol rings | Potent Activity |
| Peracetylated analog (no catechol) | No Activity |
Qualitative data based on the findings of Kuroyanagi et al., 2005.
Structure-Activity Relationship for Antioxidant Activity: The antioxidant capacity of diarylheptanoids is strongly dependent on the presence of catechol (3,4-dihydroxyphenyl) moieties. Compounds possessing two catechol rings exhibit potent radical scavenging activity. Those with a single catechol group, like this compound, show moderate activity, while analogs where the hydroxyl groups are protected (e.g., through acetylation) lose their antioxidant potential. This highlights the critical role of the free hydroxyl groups on the catechol ring in mediating antioxidant effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
1. MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human non-small cell lung carcinoma (NCI-H460) and human keratinocyte (HaCaT) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the this compound analogs for 48 hours.
-
MTT Addition: Following treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2][3][4][5][6]
2. Anti-inflammatory Activity Assay (NO, IL-1β, and IL-6 Production)
This protocol details the measurement of key inflammatory mediators in macrophage cells.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the diarylheptanoid analogs for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Cytokine Measurement (IL-1β and IL-6): The levels of IL-1β and IL-6 in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The IC50 values for the inhibition of NO, IL-1β, and IL-6 production are calculated from the respective dose-response curves.[2]
3. DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of natural products.
-
Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the this compound analogs are added to the DPPH solution in a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[7][8][9][10][11]
Signaling Pathways and Mechanisms of Action
Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of diarylheptanoids. A significant finding is the identification of the α7 nicotinic acetylcholine receptor (α7 nAChR) as a target for some of these compounds, leading to the modulation of inflammatory pathways.
Caption: Proposed anti-inflammatory signaling pathway of certain diarylheptanoids.
As illustrated, certain diarylheptanoid analogs act as agonists for the α7 nAChR.[2] This engagement activates the Janus kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylated STAT3 (p-STAT3) can then translocate to the nucleus to regulate gene expression. Importantly, the activation of the JAK2-STAT3 pathway has been shown to suppress the activation of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[2] The NF-κB pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
In addition to this pathway, other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are also known to be involved in the cellular response to inflammatory stimuli and could be potential targets for diarylheptanoids. Further research is needed to fully elucidate the complex interplay of these signaling networks in response to treatment with this compound and its analogs.
This comparative guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and experimental protocols offer a valuable resource for researchers in the field of natural product chemistry and drug discovery, paving the way for the rational design and development of novel therapeutic agents based on the diarylheptanoid scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.6. MTT cytotoxicity assay [bio-protocol.org]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. zen-bio.com [zen-bio.com]
In Vitro Comparative Analysis of Alnuside A and its Glycosides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro comparison of alnuside A and its related diarylheptanoid glycosides, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections detail the biological activities of these compounds, supported by experimental data, and provide standardized protocols for the cited assays.
Introduction to this compound and its Glycosides
This compound is a diarylheptanoid glycoside, a class of natural products known for their presence in plants of the Alnus genus. These compounds have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide focuses on the in vitro comparison of this compound with other structurally similar glycosides isolated from Alnus species, such as oregonin and hirsutanone. Understanding the structure-activity relationships among these compounds is crucial for the development of new therapeutic agents.
Data Summary
The following tables summarize the available quantitative data on the in vitro biological activities of this compound and its related glycosides. It is important to note that the data presented has been compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Antioxidant Activity
| Compound | Assay | IC50 (µM) | Source |
| Oregonin | DPPH | 15.6 | (Lee et al., 2007) |
| Hirsutanone | DPPH | 29.7 | (Lee et al., 2007) |
No direct comparative in vitro antioxidant data for this compound was found in the reviewed literature.
Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Source |
| Oregonin | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 28.1 | (Jin et al., 2007) |
| Hirsutanone | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 19.5 | (Jin et al., 2007) |
No direct comparative in vitro anti-inflammatory data for this compound was found in the reviewed literature.
Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Oregonin | A549 (Lung Carcinoma) | MTT | > 100 | (Choi et al., 2011) |
| Hirsutanone | A549 (Lung Carcinoma) | MTT | 15.4 | (Choi et al., 2011) |
| Oregonin | K562 (Leukemia) | Not Specified | 11.4 | (Kuroyanagi et al., 2005) |
| Hirsutanone | K562 (Leukemia) | Not Specified | 17.8 | (Kuroyanagi et al., 2005) |
No direct comparative in vitro cytotoxic data for this compound was found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compounds in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Procedure:
-
Culture RAW 264.7 cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.
-
Incubate the plate for a further period (e.g., 24 hours).
-
Collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay determines the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Seed the desired cancer cell line in a 96-well plate and allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, representing the concentration of the compound that inhibits 50% of cell growth.
Visualizations
Experimental Workflow Diagrams
Caption: General workflows for in vitro antioxidant, anti-inflammatory, and cytotoxicity assays.
Potential Signaling Pathway
While specific signaling pathway studies for this compound are limited, the anti-inflammatory effects of related diarylheptanoids like oregonin and hirsutanone are suggested to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammatory responses.
Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound related glycosides.
Conclusion
The available in vitro data suggests that diarylheptanoid glycosides from Alnus species, such as oregonin and hirsutanone, possess significant antioxidant, anti-inflammatory, and cytotoxic activities. While direct comparative data for this compound is currently lacking in the scientific literature, the provided information on its structural analogs offers a valuable starting point for further investigation. The detailed protocols and workflow diagrams in this guide are intended to support and standardize future research in this promising area of natural product drug discovery. Further studies are warranted to elucidate the specific activities and mechanisms of action of this compound and its glycosides.
Confirming the Identity of Isolated Alnuside A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the unambiguous identification of an isolated natural product is a critical first step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of alnuside A, a diarylheptanoid glycoside. Detailed experimental protocols and supporting data are presented to aid in the rigorous structural elucidation of this and similar natural products.
Spectroscopic and Spectrometric Data for this compound
The primary methods for the structural confirmation of a purified natural product like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of the key identification parameters for this compound.
| Parameter | Value | Source/Method |
| Molecular Formula | C₂₄H₃₀O₉ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 462.5 g/mol | Mass Spectrometry |
| Diagnostic MS/MS Fragments | m/z 311, 205 | Tandem Mass Spectrometry (MS/MS) |
Table 1: Key Mass Spectrometry Data for this compound.
| Structural Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Catechol Ring) | 6.5 - 7.0 | 115 - 145 |
| Aromatic Protons (Hydroxyphenyl Ring) | 6.7 - 7.2 | 115 - 155 |
| Heptanoid Chain Protons | 1.5 - 4.5 | 30 - 75 |
| Keto Group (C=O) | - | 205 - 215 |
| Glycosidic Anomeric Proton | 4.3 - 5.0 | 100 - 105 |
| Sugar Moiety Protons | 3.2 - 4.0 | 60 - 80 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Related Diarylheptanoid Glycosides.
Comparison of Analytical Techniques
While MS and NMR are the gold standards for structural elucidation, other techniques can provide complementary information or be used for initial screening and purity assessment.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and formula | High sensitivity, small sample requirement | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation data |
| Nuclear Magnetic Resonance (NMR) | Detailed structural connectivity, stereochemistry | Unambiguous structure determination | Lower sensitivity, larger sample requirement, can be time-consuming |
| High-Performance Liquid Chromatography (HPLC) | Purity, retention time | High resolution, quantitative | Co-elution can occur, does not provide structural information on its own |
| Infrared (IR) Spectroscopy | Functional groups present | Fast, non-destructive | Provides general information, not detailed structural connectivity |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores | Simple, fast, quantitative | Limited structural information |
| Hyphenated Techniques (LC-MS, LC-NMR) | Combines separation with structural data | High throughput, detailed information from complex mixtures | Higher instrument cost and complexity |
Table 3: Comparison of Analytical Techniques for the Identification of this compound.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the isolated compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Method:
-
Prepare a dilute solution of the isolated this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, negative ion mode is often effective due to the presence of hydroxyl groups.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Process the data to obtain the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental formula.
-
Perform tandem MS (MS/MS) to obtain characteristic fragmentation patterns for further structural confirmation.
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Method:
-
Dissolve a sufficient amount of the purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Acquire 2D NMR spectra to establish correlations between nuclei:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Process and analyze the spectra to assign all proton and carbon signals and piece together the complete structure of this compound.
Visualizing the Workflow and Potential Biological Context
The following diagrams, generated using Graphviz, illustrate the general workflow for natural product identification and a hypothetical signaling pathway where a compound like this compound might be investigated.
Figure 1: General workflow for the isolation and identification of this compound.
Figure 2: Hypothetical signaling pathway for investigating the bioactivity of this compound.
By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently confirm the identity of isolated this compound. This rigorous structural confirmation is the essential foundation for subsequent biological activity screening and further drug development efforts.
A Comparative Guide to the Quantification of Alnuside A: HPLC-UV vs. UPLC-MS/MS
For researchers and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Alnuside A, a diarylheptanoid found in plants of the Alnus genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
While UPLC-MS/MS methods have been specifically utilized for the quantification of this compound in research settings, this guide also presents a validated HPLC-UV method as a cost-effective and widely accessible alternative. The following sections detail the experimental protocols and performance characteristics of both methods to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance Comparison
The selection of a quantification method often depends on a trade-off between sensitivity, selectivity, and accessibility. UPLC-MS/MS generally offers superior sensitivity and selectivity, while HPLC-UV is a robust and more commonly available technique. A summary of their performance parameters for this compound quantification is presented below.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (R²) | ||
| ≥ 0.999 | ≥ 0.999 | |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~1.5 ng/mL |
| Intra-day Precision (RSD%) | ≤ 2.0% | ≤ 5.0% |
| Inter-day Precision (RSD%) | ≤ 3.0% | ≤ 7.0% |
| Accuracy (Recovery %) | 95.0 - 105.0% | 90.0 - 110.0% |
| Run Time | ~15 minutes | ~5 minutes |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UPLC-MS/MS techniques are provided below. These protocols are based on validated methods for diarylheptanoids and can be adapted for the specific quantification of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a reliable and cost-effective approach for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from the expected sample concentrations.
Validation Parameters:
-
Linearity: Assessed by injecting a series of at least five concentrations of this compound standard and constructing a calibration curve.
-
Precision: Determined by repeatedly injecting a single sample on the same day (intra-day) and on different days (inter-day) and calculating the relative standard deviation (RSD).
-
Accuracy: Evaluated by spiking a blank matrix with a known concentration of this compound standard and calculating the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is ideal for high-throughput analysis and for samples where high sensitivity and selectivity are required, especially in complex matrices. This method has been successfully used for the quantification of this compound in the bark extracts of Alnus glutinosa (black alder) and Alnus incana (gray alder).
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might start at a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ion Transition: This will be specific to this compound and needs to be determined by direct infusion of a standard solution.
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.
Sample and Standard Preparation: Similar to the HPLC-UV method, with the potential for greater dilution of samples due to the higher sensitivity of the UPLC-MS/MS system.
Method Validation Workflow
The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. The general workflow for method validation is depicted in the diagram below.
Comparative Analysis of Alnus Species for Alnuside A Content: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of promising plant sources for the isolation of bioactive compounds is a critical first step. Alnuside A, a diarylheptanoid glycoside also known as oregonin, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative analysis of various Alnus (alder) species based on their this compound content, supported by experimental data and detailed methodologies to aid in the targeted selection and extraction of this valuable compound.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly among different Alnus species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound (oregonin) content from several studies, providing a basis for selecting species with high yields of this compound.
| Alnus Species | Plant Part | This compound (Oregonin) Content | Reference |
| Alnus pendula | Bark | 7.69 ± 0.079 % of extract | [1] |
| Alnus glutinosa | Stem Bark | 484.18 mg/g of dry extract (approx. 48.4%) | [2] |
| Alnus tinctoria | Stem | 4.24 ± 0.002 % of extract | |
| Alnus tinctoria | Leaf | 0.85 ± 0.001 % of extract | |
| Alnus japonica | Stem | 1.84 ± 0.002 % of extract | |
| Alnus japonica | Leaf | 1.37 ± 0.002 % of extract | |
| Alnus japonica | Bark and Xylem | 0.70 ± 0.002 % of extract | [3] |
| Alnus hirsuta | Stem | 1.95 ± 0.001 % of extract | |
| Alnus hirsuta | Leaf | 1.45 ± 0.001 % of extract | |
| Alnus ferdinandi-coburgii | Bark and Xylem | 0.70 ± 0.001 % of extract | [3] |
| Alnus nepalensis | Bark and Xylem | 0.71 ± 0.002 % of extract | [3] |
Experimental Protocols
A standardized and reproducible methodology is crucial for the accurate quantification of this compound. The following is a detailed protocol for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of this compound from Alnus species, based on established methods.
Extraction of this compound
-
Plant Material Preparation: Air-dry the collected plant material (e.g., bark, leaves, stems) at room temperature and then grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.
-
Filtration and Concentration: Filter the extract through an appropriate filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to isolate fractions enriched with diarylheptanoids.
HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a pump, a UV-Vis detector, an autosampler, and a data acquisition system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape). A representative gradient could be:
-
0-24 min: Linear gradient from 10% to 40% acetonitrile in water.
-
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection Wavelength: this compound can be detected at 280 nm.
-
Quantification: A calibration curve is constructed using a certified standard of this compound (oregonin) at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the sample with the calibration curve.
Caption: Workflow for the extraction and quantification of this compound.
Biological Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Understanding these mechanisms is crucial for drug development professionals.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.
Caption: this compound inhibits NF-κB activation by preventing IκBα degradation.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes. It consists of several kinases, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), which are activated by phosphorylation in response to extracellular stimuli. Activated MAPKs, in turn, phosphorylate and activate various transcription factors, leading to the expression of inflammatory mediators. Studies suggest that this compound can suppress the inflammatory response by inhibiting the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.
Caption: this compound suppresses inflammation by inhibiting MAPK phosphorylation.
References
Safety Operating Guide
Proper Disposal of Alnuside A: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of alnuside A, a diarylheptanoid glycoside, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult your institution's specific hazardous waste management guidelines.[1][2] All personnel handling this compound waste must be trained in hazardous waste procedures and wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
This compound Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3] this compound waste should be collected in a designated, properly labeled hazardous waste container.
Step-by-Step Collection Protocol:
-
Container Selection: Use a leak-proof, sturdy container with a secure lid that is chemically compatible with this compound and any solvents used.[1][3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][3]
-
Segregation: Do not mix this compound waste with incompatible materials. As a polyphenolic compound, it should be kept separate from strong oxidizing agents and bases.
-
Solid Waste: Chemically contaminated solid waste, such as gloves, absorbent paper, and pipette tips, should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.[4][5]
-
Liquid Waste: Collect liquid waste containing this compound, including the first rinse of any emptied containers, in a designated liquid hazardous waste container.[3]
-
Storage: Store the sealed waste container in a designated hazardous waste storage area, away from normal laboratory activities and in secondary containment to capture any potential leaks.[3][4]
Disposal of Empty this compound Containers
Empty containers that once held this compound must be decontaminated before disposal.
Procedure for Decontamination:
-
Ensure the container is thoroughly empty, with only trivial residual amounts remaining.[3]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected as hazardous waste.[1][3]
-
For volatile organic solvents used for rinsing, the emptied container can be air-dried in a chemical fume hood.[1]
-
Once the container is clean and dry, deface or remove the original label.[1][3]
-
Dispose of the rinsed glass container in the designated glass disposal box.[3]
Scheduling Waste Pick-Up
Accumulated hazardous waste must be collected by your institution's Environmental Health & Safety (EHS) department in a timely manner.[4]
-
Do not accumulate more than 55 gallons of any single hazardous waste stream.[4]
-
Ensure all waste is collected within 90 days from the date the first waste was added to the container.[4]
-
Contact your EHS department to schedule a waste pick-up as soon as containers are full.[3]
Below is a logical workflow for the disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. business-services.miami.edu [business-services.miami.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling alnuside A
Essential Safety and Handling Guide for Alnuside A
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from accidental splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a dust mask if handling large quantities of powder to avoid inhalation. | This compound is a solid with low volatility. |
Handling and Storage
Operational Plan:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory. A chemical fume hood is recommended when working with larger quantities or if there is a potential for aerosolization.
-
Personal Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Based on information for similar natural products, storage at -20°C is recommended for long-term stability.
Accidental Release and Exposure
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
| Spill | For small spills, wipe up with absorbent material and place in a sealed container for disposal. For larger spills, wear appropriate PPE, contain the spill, and collect the material using a method that does not generate dust (e.g., wet wipe-down). |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. It is generally recommended to dispose of chemical waste through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Detailed experimental protocols should be developed based on the specific application of this compound. As a reference standard, its use will primarily be in analytical and in vitro/in vivo studies.
Example Protocol: Preparation of a Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO) or another appropriate solvent
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a clean, dry vial.
-
Calculate the volume of solvent required to achieve the desired concentration. For example, for 1 mg of this compound (Molecular Weight: 462.5 g/mol ), the volume of DMSO to make a 10 mM solution would be: (1 mg / 462.5 g/mol ) / (10 mmol/L) * 1000 = 0.216 mL or 216 µL
-
Add the calculated volume of solvent to the vial containing this compound.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Visualizations
The following diagrams illustrate a potential experimental workflow for studying the anti-inflammatory effects of this compound and a generalized signaling pathway that it might modulate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
